2-Deoxy-2-fluoro-D-glucose-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
188.10 g/mol |
IUPAC Name |
3-fluoro-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ZCXUVYAZINUVJD-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C6: Structure, Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Deoxy-2-fluoro-D-glucose-13C6, a stable isotope-labeled analog of glucose. This document details its structure and properties, provides in-depth experimental protocols for its use in metabolic research, and illustrates its role in probing key signaling pathways.
Core Concepts: Structure and Properties
This compound is a synthetic derivative of D-glucose where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing glucose metabolism in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure
The structure of this compound is identical to that of 2-Deoxy-2-fluoro-D-glucose, with the exception of the isotopic composition of its carbon backbone.
Molecular Formula: ¹³C₆H₁₁FO₅
Physicochemical Properties
Quantitative data for this compound are summarized in the table below. Data for the closely related compound D-Glucose-13C6 and the non-labeled 2-Deoxy-D-glucose are included for comparison, as specific certified values for this compound are not consistently published.
| Property | This compound (Expected/Typical) | D-Glucose-13C6 (Reference) | 2-Deoxy-D-glucose (Reference) |
| Molecular Weight | 188.1 g/mol [1] | 186.11 g/mol | 164.16 g/mol |
| Isotopic Purity | ≥98% ¹³C | 99 atom % ¹³C | Not Applicable |
| Chemical Purity | ≥98% | ≥99% (CP) | ≥98% |
| Melting Point | Not specified; likely similar to 2-Deoxy-D-glucose | 150-152 °C | 146-151 °C |
| Appearance | White to off-white solid | White to off-white solid | White to off-white powder |
| Solubility | Soluble in water and DMSO | Soluble in water | Soluble in water and DMSO |
| Specific Rotation | Not specified | [α]25/D +52.0° (c=1 in H₂O) | Not specified |
Applications in Metabolic Research
The primary application of this compound is as a tracer in metabolic flux analysis to investigate glucose uptake and the initial steps of glycolysis.[2] Its metabolic fate mimics that of its non-labeled and radiolabeled ([¹⁸F]FDG) counterparts.
Mechanism of Action in Glycolysis
2-Deoxy-2-fluoro-D-glucose is transported into cells via glucose transporters (GLUTs).[3] Once inside the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P).[3] Due to the presence of fluorine at the C-2 position, this phosphorylated form cannot be isomerized by phosphoglucose (B3042753) isomerase and is thus largely trapped within the cell, effectively halting its progression through the glycolytic pathway.[4] This accumulation allows for the measurement of glucose uptake rates.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in metabolic research, focusing on NMR and mass spectrometry techniques.
General Experimental Workflow for Metabolic Flux Analysis
The overarching workflow for using this compound in metabolic studies is depicted below.
Protocol for NMR-Based Metabolic Tracing
Objective: To quantify the uptake and phosphorylation of this compound in cultured cells.
Materials:
-
This compound
-
Cultured cells of interest
-
Glucose-free culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform, Water (for extraction)
-
NMR buffer (e.g., D₂O with internal standard like DSS)
-
NMR spectrometer (≥500 MHz)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with glucose-free medium containing a known concentration of this compound and dFBS.
-
Incubate for a predetermined time to allow for uptake and metabolism.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol or a methanol/chloroform/water mixture).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation for NMR:
-
Separate the polar and non-polar phases by centrifugation if using a biphasic extraction.
-
Dry the polar extract containing 2-FDG-13C6 and its phosphorylated form.
-
Reconstitute the dried metabolites in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire ¹³C and/or ¹⁹F NMR spectra. ¹³C NMR will allow for the detection and quantification of the ¹³C-labeled compounds, while ¹⁹F NMR can provide complementary information on the fluorinated species.
-
-
Data Analysis:
-
Integrate the peaks corresponding to this compound and this compound-6-phosphate.
-
Calculate the relative amounts of the substrate and its product to determine the extent of uptake and phosphorylation.
-
Protocol for Mass Spectrometry-Based Metabolic Tracing
Objective: To perform a detailed analysis of the isotopologue distribution of metabolites downstream of glucose uptake.
Materials:
-
Same as for the NMR protocol, with the addition of:
-
LC-MS or GC-MS grade solvents
-
Derivatization reagents (for GC-MS)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.
Procedure:
-
Cell Culture, Labeling, and Extraction:
-
Follow the same steps as for the NMR protocol.
-
-
Sample Preparation for Mass Spectrometry:
-
For LC-MS, reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
For GC-MS, perform a chemical derivatization (e.g., silylation) to increase the volatility of the sugar phosphates.
-
-
Mass Spectrometry Data Acquisition:
-
Separate the metabolites using an appropriate chromatographic method.
-
Acquire full scan mass spectra to identify the ¹³C-labeled compounds based on their accurate mass.
-
Perform tandem MS (MS/MS) to confirm the identity of the metabolites and to aid in the analysis of labeling patterns.
-
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of this compound and its metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the mass isotopomer distribution (MID) for each metabolite to determine the extent of labeling.
-
Synthesis of this compound
While the exact proprietary synthesis methods may vary, a plausible synthetic route for this compound can be inferred from the published syntheses of its isotopically labeled and non-labeled analogs.[5][6] The synthesis would likely start from commercially available D-Glucose-13C6.
Conclusion
This compound is a valuable tool for researchers in metabolism, oncology, and drug development. Its ability to trace glucose uptake and the initial steps of glycolysis non-radioactively provides a safe and detailed alternative to traditional methods. The experimental protocols outlined in this guide, coupled with the understanding of its metabolic fate, will enable scientists to effectively utilize this compound to gain deeper insights into cellular metabolism in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. History of the first synthesis of 2-deoxy-2-fluoro-D-glucose the unlabeled forerunner of 2-deoxy-2-[18F]fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Labeled 2-deoxy-D-glucose analogs. 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Deoxy-2-fluoro-D-glucose-¹³C₆, a stable isotope-labeled analog of the widely used PET imaging agent, [¹⁸F]FDG. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to facilitate the synthesis of this important tracer for metabolic studies.
Introduction
2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine. Its ¹³C₆-labeled counterpart, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, serves as a crucial tool in metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) to trace glucose metabolism without the use of radioactive isotopes. The synthesis of this compound leverages established methods for the fluorination of carbohydrates, starting from commercially available D-Glucose-¹³C₆. Two primary synthetic routes are detailed herein: the nucleophilic substitution pathway via a mannose triflate precursor and the electrophilic fluorination of a glucal intermediate.
Synthetic Pathways
The synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ can be approached through two well-established methodologies in carbohydrate chemistry. Both pathways commence with the universally ¹³C-labeled D-Glucose.
Pathway 1: Nucleophilic Fluorination via Mannose Triflate-¹³C₆
This route is often favored due to its stereospecificity and generally higher yields. The key steps involve the conversion of D-Glucose-¹³C₆ to a mannose triflate precursor, followed by nucleophilic displacement with fluoride (B91410) and subsequent deprotection.
Pathway 2: Electrophilic Fluorination of Glucal-¹³C₆
This alternative pathway involves the formation of a glycal intermediate from D-Glucose-¹³C₆, which then undergoes electrophilic fluorination.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of unlabeled and other isotopically labeled 2-FDG. Researchers should optimize these conditions for the ¹³C₆-labeled substrates.
Protocol 1: Synthesis via Nucleophilic Fluorination
Step 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose-¹³C₆ (Mannose Triflate-¹³C₆)
This multi-step process starts with the per-O-acetylation of D-Glucose-¹³C₆, followed by conversion to the mannose epimer and subsequent triflation. A detailed procedure for the non-labeled analog can be found in the literature, which can be adapted.[1][2][3][4][5]
-
Per-O-acetylation of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is treated with acetic anhydride (B1165640) in the presence of a catalyst (e.g., iodine or perchloric acid) to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose-¹³C₆.
-
Formation of Acetobromomannose-¹³C₆: The penta-acetate is then treated with a solution of hydrogen bromide in acetic acid to form the corresponding acetobromomannose derivative.
-
Formation of 1,2-Orthoester-¹³C₆: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base (e.g., 2,4,6-collidine).
-
Hydrolysis to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose-¹³C₆: The orthoester is carefully hydrolyzed with aqueous acid to yield the desired tetra-O-acetyl-β-D-mannopyranose-¹³C₆.
-
Triflation: The tetra-acetate is dissolved in a dry solvent (e.g., dichloromethane) with a base (e.g., pyridine) and cooled. Trifluoromethanesulfonic anhydride is added dropwise to yield the mannose triflate-¹³C₆ precursor.[2][3][4][5]
Step 2: Nucleophilic Fluorination
-
The dried mannose triflate-¹³C₆ is dissolved in an anhydrous aprotic solvent such as acetonitrile.
-
A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride in complex with a cryptand (Kryptofix 2.2.2), is added.
-
The reaction mixture is heated to facilitate the SN2 displacement of the triflate group by the fluoride ion, yielding 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-glucopyranose-¹³C₆.
Step 3: Deprotection
-
The acetyl protecting groups are removed by hydrolysis. This can be achieved using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions.[6]
-
Acid hydrolysis typically involves heating the protected compound in an aqueous HCl solution.
-
Base hydrolysis can be performed at room temperature with a solution of sodium hydroxide.
Step 4: Purification
The final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, is purified using a series of column chromatography steps. This may include ion-exchange resins to remove salts and reverse-phase chromatography (e.g., C18) to remove organic impurities.
Protocol 2: Synthesis via Electrophilic Fluorination
Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆
-
Acetylation and Bromination of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is converted to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide-¹³C₆.
-
Reduction to Glucal: The acetobromoglucose-¹³C₆ is then reduced to form 3,4,6-tri-O-acetyl-D-glucal-¹³C₆.
Step 2: Electrophilic Fluorination
-
The 3,4,6-tri-O-acetyl-D-glucal-¹³C₆ is dissolved in a suitable solvent (e.g., acetonitrile, water).
-
An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added to the solution. This reaction typically yields a mixture of the desired 2-fluoro-gluco and the 2-fluoro-manno isomers.[7]
Step 3: Hydrolysis and Purification
-
The resulting mixture of acetylated fluorinated sugars is hydrolyzed under acidic conditions to remove the acetyl groups.
-
The final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, is then isolated from the mannose isomer and other byproducts through purification techniques such as preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the expected materials and representative yields for the key synthetic steps, based on literature values for unlabeled analogs. Actual yields for the ¹³C₆-labeled synthesis may vary.
Table 1: Materials for Nucleophilic Fluorination Pathway
| Step | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | D-Glucose-¹³C₆ | Acetic anhydride, HBr/AcOH, Ethanol, Pyridine, Triflic anhydride | Mannose Triflate-¹³C₆ | 12-16 (overall from D-mannose)[1] |
| 2 | Mannose Triflate-¹³C₆ | TBAF or KF/Kryptofix 2.2.2, Acetonitrile | Protected 2-FDG-¹³C₆ | >50 |
| 3 | Protected 2-FDG-¹³C₆ | HCl or NaOH | 2-FDG-¹³C₆ | High |
Table 2: Materials for Electrophilic Fluorination Pathway
| Step | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | D-Glucose-¹³C₆ | Acetic anhydride, HBr, Reducing agent | 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆ | Good |
| 2 | 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆ | Selectfluor®, Acetonitrile/Water | Mixture of Protected Fluoro-sugars-¹³C₆ | Moderate to Good |
| 3 | Mixture of Protected Fluoro-sugars-¹³C₆ | HCl, HPLC purification | 2-FDG-¹³C₆ | Variable, dependent on isomeric ratio |
Conclusion
The synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ is a challenging but achievable process for well-equipped organic chemistry laboratories. The nucleophilic pathway via the mannose triflate precursor is generally preferred for its higher stereoselectivity and yields. Careful execution of the multi-step synthesis, starting from commercially available D-Glucose-¹³C₆, and rigorous purification are essential for obtaining the final product with high purity. This guide provides a solid foundation for researchers to develop and optimize their synthetic procedures for this valuable metabolic tracer.
References
- 1. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Deoxy-2-fluoro-D-glucose-13C6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deoxy-2-fluoro-D-glucose (2-FDG), and its isotopically labeled counterpart 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), are powerful tools in metabolic research. As a glucose analog, 2-FDG is readily taken up by cells through glucose transporters. Upon entering the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P). Unlike glucose-6-phosphate, 2-FDG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This metabolic trapping effectively inhibits the glycolytic pathway, making 2-FDG a valuable agent for studying and targeting cells with high glucose avidity, such as cancer cells. The incorporation of carbon-13 isotopes in 2-FDG-13C6 allows for its use as a tracer in metabolic flux analysis studies, enabling precise quantification of its uptake and metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the mechanism of action of 2-FDG-13C6, detailed experimental protocols for its use, and quantitative data to support research and development efforts.
Core Mechanism of Action
The mechanism of action of this compound can be delineated into three primary stages: cellular uptake, phosphorylation, and metabolic inhibition.
Cellular Uptake via Glucose Transporters (GLUTs)
2-FDG-13C6, being structurally similar to glucose, is recognized and transported across the cell membrane by the family of glucose transporter proteins (GLUTs).[1] Cells with higher energy demands, such as cancer cells, often overexpress GLUTs, leading to an increased uptake of glucose and its analogs like 2-FDG-13C6.[2]
Phosphorylation by Hexokinase
Once inside the cell, 2-FDG-13C6 is a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway.[3][4] Hexokinase catalyzes the phosphorylation of 2-FDG-13C6 at the C6 position, forming 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6 (2-FDG-6-P-13C6). This phosphorylation traps the molecule intracellularly, as the newly added phosphate (B84403) group imparts a negative charge, preventing its diffusion back across the cell membrane.[5]
Inhibition of Glycolysis
The key to the inhibitory action of 2-FDG-13C6 lies in the fact that 2-FDG-6-P-13C6 is not a substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI).[6] The presence of the fluorine atom at the C2 position prevents the isomerization of the glucose-6-phosphate analog to its fructose-6-phosphate (B1210287) counterpart. This leads to the intracellular accumulation of 2-FDG-6-P-13C6, which in turn competitively inhibits hexokinase, thereby blocking the initial step of glycolysis.[6] The net result is a depletion of downstream glycolytic intermediates and a reduction in ATP production from glycolysis.
Signaling Pathways and Logical Relationships
The interaction of this compound with the glycolytic pathway can be visualized as a direct interception of the normal metabolic flow.
Caption: Mechanism of 2-FDG-13C6 action.
Quantitative Data
The following tables summarize key quantitative parameters related to the transport and metabolism of 2-Deoxy-2-fluoro-D-glucose.
Table 1: Kinetic Parameters for 2-FDG Transport and Phosphorylation in Rat Brain
| Parameter | Value | Unit | Reference |
| Transport | |||
| Km | 6.9 ± 1.2 | mM | [7] |
| Vmax | 1.70 ± 0.32 | µmol/min/g | [7] |
| Phosphorylation | |||
| Phosphorylation Constant (relative to glucose) | 0.55 ± 0.16 | dimensionless | [7] |
Table 2: Hexokinase Kinetic Parameters for Various Substrates
| Enzyme Source | Substrate | Km | Unit | Reference |
| Rat Germ Cells | Glucose | ~0.04 | mM | [8] |
| Rat Germ Cells | 2-Deoxy-D-glucose | ~0.3 | mM | [8] |
| Bovine Brain (HK I) | Glucose | 0.03 ± 0.01 | mM | [3] |
| Bovine Brain (HK I) | 2-FDG | 0.12 ± 0.02 | mM | [3] |
| Rat Glioma (HK II) | Glucose | 0.10 ± 0.02 | mM | [3] |
| Rat Glioma (HK II) | 2-FDG | 0.25 ± 0.05 | mM | [3] |
Experimental Protocols
The 13C labeling of this compound makes it an ideal tracer for metabolic flux analysis. Below are detailed protocols for its application in cell culture, followed by sample preparation for LC-MS and NMR analysis.
Experimental Workflow
Caption: Workflow for 2-FDG-13C6 metabolic flux analysis.
In Vitro Cell Labeling with this compound
Objective: To introduce 2-FDG-13C6 to cultured cells and allow for its uptake and initial metabolism.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration.
-
Media Exchange:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Return the cells to the incubator for the desired labeling period. The incubation time should be optimized based on the specific cell line and experimental goals.
-
Termination of Labeling: Proceed immediately to the metabolite quenching and extraction protocol.
Metabolite Quenching and Extraction
Objective: To halt all metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Labeled cells from the previous protocol
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >16,000 x g)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a well in a 6-well plate).
-
-
Cell Lysis and Protein Precipitation:
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes.
-
-
Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts to completeness using a vacuum concentrator or a stream of nitrogen gas.
-
Storage: Store the dried extracts at -80°C until analysis.
Sample Preparation and Analysis by LC-MS
Objective: To prepare the extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Ammonium (B1175870) hydroxide (B78521) or formic acid (for mobile phase modification)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
LC Separation:
-
Inject the reconstituted sample onto a HILIC column.
-
Use a gradient of acetonitrile and an aqueous buffer (e.g., with ammonium hydroxide or formic acid) to separate the polar metabolites.
-
-
MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Perform targeted analysis using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled and 13C-labeled 2-FDG and 2-FDG-6-phosphate.
-
Sample Preparation and Analysis by NMR Spectroscopy
Objective: To prepare the extracted metabolites for analysis by Nuclear Magnetic Resonance spectroscopy.
Materials:
-
Dried metabolite extracts
-
Deuterium oxide (D2O)
-
NMR buffer (e.g., phosphate buffer in D2O)
-
Internal standard (e.g., DSS or TMSP)
-
5 mm NMR tubes
-
NMR spectrometer
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a known volume (e.g., 600 µL) of NMR buffer containing a known concentration of the internal standard.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition:
-
Acquire a 1D 1H NMR spectrum to get an overview of the metabolite profile.
-
Acquire a 1D 13C NMR spectrum with proton decoupling to directly observe the 13C-labeled carbons.
-
For more detailed structural information and unambiguous assignments, acquire 2D heteronuclear correlation spectra such as 1H-13C HSQC.
-
Conclusion
This compound is a versatile and powerful tool for probing cellular metabolism. Its mechanism of action, centered on transport by GLUTs, phosphorylation by hexokinase, and subsequent inhibition of glycolysis, makes it particularly useful for studying diseases characterized by altered glucose metabolism, such as cancer. The incorporation of a stable isotope label allows for detailed quantitative analysis of metabolic fluxes, providing invaluable data for basic research and drug development. The protocols outlined in this guide provide a robust framework for the application of 2-FDG-13C6 in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-[18F]-2-deoxy-D-glucose (FDG) uptake in human tumor cells is related to the expression of GLUT-1 and hexokinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic properties of hexokinase of germ cells in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Deoxy-2-fluoro-D-glucose-13C6: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6). As the stable isotope-labeled counterpart of 2-Deoxy-2-fluoro-D-glucose (2-FDG), its biological behavior is analogous, serving as a critical tracer for investigating glucose metabolism in vitro and in vivo. This document details its mechanism of action, impact on cellular pathways, and methodologies for its application in research.
Core Mechanism of Action: A Glycolytic Traitor
2-FDG-13C6, structurally similar to glucose, is recognized and transported into cells by glucose transporters (GLUTs).[1][2][3][4][5] Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce this compound-6-phosphate (2-FDG-13C6-6P).[1][5][6][7] Unlike glucose-6-phosphate, the absence of the hydroxyl group at the C-2 position prevents 2-FDG-13C6-6P from being further metabolized by phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway.[1][2][6] This metabolic roadblock leads to the intracellular accumulation of 2-FDG-13C6-6P, effectively trapping the labeled molecule.[5][8][9] This "metabolic trap" is the fundamental principle behind its use as a tracer for glucose uptake and metabolism.[8][9]
The accumulation of its non-labeled counterpart's phosphate (B84403) form, 2-DG-6-phosphate, can lead to the inhibition of hexokinase and downstream glycolytic enzymes, ultimately disrupting ATP synthesis and potentially inducing autophagy or apoptosis.[1][6][10]
Key Signaling Pathways Influencing Uptake
The uptake of 2-FDG-13C6 is intrinsically linked to the signaling pathways that govern cellular glucose metabolism. In many cancer types, these pathways are upregulated to meet the high energy demands of rapid proliferation, a phenomenon known as the Warburg effect.[8][9][10][11] Key regulatory pathways include:
-
PI3K/Akt/mTOR Pathway: This central signaling cascade is a potent activator of glucose metabolism. Its activation leads to increased expression and translocation of glucose transporters to the cell surface, thereby enhancing the uptake of glucose and its analogs like 2-FDG-13C6.
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including glucose transporters and hexokinase.[12][13] This leads to increased 2-FDG-13C6 uptake in hypoxic cancer cells.[7]
-
c-Myc: This transcription factor is a master regulator of cell growth and proliferation and directly upregulates the expression of numerous glycolytic enzymes and glucose transporters.[12][13]
The following diagram illustrates the cellular uptake and metabolic fate of 2-FDG-13C6 and the key signaling pathways influencing its transport.
Quantitative Data Presentation
As 2-FDG-13C6 is primarily a tracer, quantitative data is often derived from experiments using its non-labeled or radio-labeled counterparts to assess biological effects. The following tables summarize representative quantitative data.
Table 1: In Vitro Cytotoxicity of 2-Deoxy-D-glucose Analogs in Glioblastoma Cells
| Compound | Cell Line | Condition | IC50 (mM) |
| 2-Deoxy-D-glucose (2-DG) | U87 | Normoxia | 8.5 |
| 2-Deoxy-D-glucose (2-DG) | U87 | Hypoxia | 6.2 |
| 2-Fluoro-deoxy-D-glucose (2-FDG) | U87 | Normoxia | 4.1 |
| 2-Fluoro-deoxy-D-glucose (2-FDG) | U87 | Hypoxia | 2.9 |
Data is representative and compiled from studies on 2-DG and its analogs, such as those discussed in the context of glioblastoma models.[1]
Table 2: Standardized Uptake Values (SUV) of [18F]FDG in Different Tissues
| Tissue Type | Typical SUVmax Range | Notes |
| Brain (Gray Matter) | 6.0 - 12.0 | High basal glucose metabolism |
| Liver | 1.5 - 2.5 | Variable, reflects metabolic state |
| Lung | 0.5 - 1.5 | Low uptake in healthy tissue |
| Malignant Tumors | 2.5 - 20.0+ | Highly variable depending on tumor type and grade |
| Inflammatory Lesions | 2.0 - 8.0 | Can lead to false-positive results in cancer diagnosis |
SUV values are a semi-quantitative measure used in PET imaging with [18F]FDG and are influenced by factors such as blood glucose levels and uptake time.[11][14]
Experimental Protocols
The primary application of 2-FDG-13C6 is as an internal standard or tracer in metabolic studies using mass spectrometry or NMR.
Protocol for In Vitro Cellular Uptake and Metabolism Analysis using LC-MS
This protocol outlines the use of 2-FDG-13C6 to quantify the uptake and phosphorylation of 2-FDG in cultured cells.
-
Cell Culture: Plate cells of interest in 6-well plates and culture until they reach approximately 80% confluency.
-
Starvation: Prior to the experiment, wash the cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for 1-2 hours to stimulate glucose transporter expression.
-
Treatment: Replace the starvation medium with a medium containing a known concentration of 2-FDG (e.g., 100 µM) and a fixed concentration of 2-FDG-13C6 as an internal standard (e.g., 10 µM). Incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process. Add 500 µL of ice-cold 80% methanol (B129727) to each well to lyse the cells and extract metabolites.
-
Metabolite Extraction: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples to quantify the peak areas of 2-FDG-6-phosphate and the internal standard, 2-FDG-13C6-6-phosphate.
-
Data Analysis: Calculate the ratio of the peak area of 2-FDG-6-phosphate to that of 2-FDG-13C6-6-phosphate to determine the relative intracellular concentration of the phosphorylated 2-FDG.
The following diagram illustrates the experimental workflow for this protocol.
Conclusion
This compound is an invaluable tool for researchers in metabolism, oncology, and drug development. Its biological activity mirrors that of 2-FDG, allowing it to act as a precise tracer for glucose uptake and the initial steps of glycolysis. By leveraging its properties as a stable isotope-labeled internal standard, highly accurate and quantitative studies of glucose metabolism can be conducted, providing critical insights into the metabolic reprogramming that characterizes various diseases, most notably cancer. The methodologies and data presented in this guide offer a solid foundation for the effective application of 2-FDG-13C6 in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]
- 4. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]
- 5. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. FDG uptake in cancer: a continuing debate [thno.org]
- 9. FDG uptake in cancer: a continuing debate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic PET Imaging in Cancer Detection and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsna.org [pubs.rsna.org]
A Technical Guide to 2-Deoxy-2-fluoro-D-glucose-¹³C₆ as a Metabolic Tracer for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-2-FDG) is a stable isotope-labeled analog of glucose that serves as a powerful tool for investigating cellular metabolism.[1][2] In this molecule, the hydroxyl group at the C-2 position is replaced by fluorine, and all six carbon atoms are replaced with the heavy isotope ¹³C. This dual modification allows for the tracing of glucose uptake and its initial metabolic fate without the use of radioactive isotopes.
Once transported into the cell via glucose transporters (GLUTs), ¹³C₆-2-FDG is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (¹³C₆-2-FDG-6P).[3] Due to the fluorine substitution at the C-2 position, this phosphorylated intermediate cannot be further metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP) and is effectively trapped within the cell.[3] This metabolic trapping is a key principle behind the use of its radioactive counterpart, ¹⁸F-FDG, in positron emission tomography (PET) for imaging glucose uptake in tissues, particularly in oncology.[4]
The incorporation of the stable ¹³C isotope allows for the quantification of ¹³C₆-2-FDG and its phosphorylated form using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This enables researchers to perform metabolic flux analysis to quantitatively assess glucose uptake rates and the activity of hexokinase under various physiological and pathological conditions. This technical guide provides an in-depth overview of the application of ¹³C₆-2-FDG as a metabolic tracer, including experimental protocols, data presentation, and visualization of relevant metabolic pathways.
Core Principles of ¹³C₆-2-FDG Tracing
The fundamental principle behind using ¹³C₆-2-FDG as a metabolic tracer is to measure the rate of its uptake and phosphorylation, which serves as a proxy for the initial steps of glucose metabolism. By introducing a known concentration of ¹³C₆-2-FDG to a biological system (cell culture or in vivo model) and measuring the intracellular accumulation of ¹³C₆-2-FDG and its phosphorylated product, ¹³C₆-2-FDG-6P, over time, one can calculate the rate of glucose transport and hexokinase activity.
This methodology is particularly useful for:
-
Assessing Glycolytic Flux: While ¹³C₆-2-FDG does not proceed through the entire glycolytic pathway, its uptake and phosphorylation are often upregulated in cells with high glycolytic rates, such as cancer cells (the Warburg effect).
-
Evaluating Drug Efficacy: The tracer can be used to determine if a therapeutic agent alters glucose uptake or the initial steps of glycolysis in target cells.
-
Investigating Metabolic Regulation: It allows for the study of how different signaling pathways, such as the insulin (B600854) signaling pathway, regulate glucose transport and metabolism.
Experimental Protocols
In Vitro ¹³C₆-2-FDG Tracing in Cultured Cells
This protocol outlines a general procedure for a ¹³C₆-2-FDG tracing experiment in adherent cell culture.
1. Cell Seeding and Culture:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).
2. Media Preparation:
-
Prepare a labeling medium by supplementing glucose-free culture medium with a known concentration of ¹³C₆-2-FDG. The final concentration will depend on the cell type and experimental goals but is often in the range of 1-10 mM.
-
It is recommended to also include a known concentration of a standard ¹²C-glucose if the experiment aims to assess competitive uptake.
3. Labeling Experiment:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C₆-2-FDG labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the linear range of uptake.
4. Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
5. Sample Preparation for Analysis:
-
For LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
For NMR: Lyophilize the extract and reconstitute it in a deuterated buffer (e.g., D₂O with a pH indicator and an internal standard like DSS).
In Vivo ¹³C₆-2-FDG Tracing in Mouse Models
This protocol provides a general workflow for an in vivo ¹³C₆-2-FDG tracing study.
1. Animal Preparation:
-
Acclimate the animals to the experimental conditions.
-
For studies investigating the effects of fasting, fast the animals for a defined period (e.g., 6-12 hours) with free access to water.
2. Tracer Administration:
-
Prepare a sterile solution of ¹³C₆-2-FDG in saline.
-
Administer the tracer via intravenous (tail vein) or intraperitoneal injection. A typical dose might be in the range of 250-500 mg/kg body weight.
-
The timing of tissue collection post-injection is critical and should be determined based on pilot studies (e.g., 30, 60, 90 minutes).
3. Tissue Harvesting:
-
At the designated time point, euthanize the animal using a humane method.
-
Rapidly excise the tissues of interest (e.g., tumor, liver, muscle, brain).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
4. Metabolite Extraction from Tissues:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Perform a metabolite extraction using a suitable method, such as a methanol/chloroform/water extraction or a perchloric acid extraction.
-
Centrifuge the homogenate to separate the protein and lipid fractions from the polar metabolite fraction.
-
Collect the polar phase for analysis.
5. Sample Preparation for Analysis:
-
Follow the same procedures as described for the in vitro samples for LC-MS/MS or NMR analysis.
Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for quantifying ¹³C₆-2-FDG and its metabolites.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used to separate polar metabolites like sugar phosphates.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Selected Reaction Monitoring (SRM) on a triple quadrupole: This targeted approach offers high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for ¹³C₆-2-FDG and ¹³C₆-2-FDG-6P.
-
High-Resolution MS: This allows for the accurate mass measurement of the labeled compounds, confirming their elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantify ¹³C-labeled metabolites.
-
¹³C NMR: Directly detects the ¹³C nuclei, providing information about the position of the label.
-
¹H NMR: Can also be used to observe the effect of ¹³C labeling on the proton signals.
-
2D NMR techniques (e.g., HSQC): Can be employed to resolve complex spectra and confirm the identity of labeled metabolites.
Data Presentation
Quantitative data from ¹³C₆-2-FDG tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Illustrative ¹³C₆-2-FDG Uptake in Cancer Cell Lines
| Cell Line | Condition | ¹³C₆-2-FDG Uptake (nmol/10⁶ cells/hr) |
| Cancer Cell A | Control | 15.2 ± 1.8 |
| Drug X (10 µM) | 8.5 ± 1.1 | |
| Cancer Cell B | Control | 25.8 ± 2.5 |
| Drug X (10 µM) | 22.1 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments. This table is for illustrative purposes only.
Table 2: Illustrative In Vivo ¹³C₆-2-FDG Distribution in a Tumor Xenograft Model
| Tissue | ¹³C₆-2-FDG Concentration (nmol/g tissue) |
| Tumor | 45.3 ± 5.2 |
| Liver | 20.1 ± 3.1 |
| Muscle | 12.5 ± 2.0 |
| Brain | 35.7 ± 4.5 |
Data are presented as mean ± standard deviation from n=5 animals per group, 60 minutes post-injection. This table is for illustrative purposes only.
Visualization of Metabolic and Signaling Pathways
Understanding the broader metabolic context is crucial for interpreting data from ¹³C₆-2-FDG tracing studies. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.
Caption: Metabolic fate of ¹³C₆-2-FDG.
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: General experimental workflow for ¹³C₆-2-FDG tracing.
Conclusion
2-Deoxy-2-fluoro-D-glucose-¹³C₆ is a valuable metabolic tracer for probing the initial steps of glucose metabolism. Its non-radioactive nature makes it a safe and versatile tool for studies in cell culture and preclinical animal models. By combining ¹³C₆-2-FDG tracing with modern analytical techniques like mass spectrometry and NMR, researchers can gain quantitative insights into glucose uptake and phosphorylation, providing a deeper understanding of metabolic regulation in health and disease. This technical guide provides a framework for the application of ¹³C₆-2-FDG, from experimental design to data interpretation, to facilitate its use in metabolic research and drug development.
References
- 1. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of 2-Deoxy-2-fluoro-D-glucose-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-2-fluoro-D-glucose (2-FDG), and its stable isotope-labeled analogue 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), are critical tools in metabolic research and clinical diagnostics, most notably in positron emission tomography (PET). This technical guide provides a comprehensive overview of the cellular uptake mechanisms of these glucose analogues. It details the primary transport systems, the intracellular fate of the molecule, and the key signaling pathways that regulate its uptake. This guide is intended to serve as a resource for researchers and professionals in drug development and biomedical research, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.
Introduction
2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the 2-position is replaced by fluorine. This modification allows it to be recognized and transported by glucose transporters and phosphorylated by hexokinases, but prevents it from being further metabolized in the glycolytic pathway.[1][2][3][4][5] This intracellular trapping is the fundamental principle behind its use as a tracer for glucose uptake.[1][2][3][6][7] The carbon-13 labeled version, this compound, is functionally identical in its biological transport and initial metabolism but allows for detection and quantification using mass spectrometry, making it a valuable tool for metabolic flux analysis.[8][9][10][11] Understanding the intricacies of its cellular uptake is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic and diagnostic strategies targeting cellular metabolism.
Primary Cellular Uptake Mechanisms
The cellular uptake of 2-FDG and its 13C-labeled counterpart is a multi-step process primarily mediated by two families of glucose transporters.
Facilitated Glucose Transporters (GLUTs)
The main route of entry for 2-FDG into cells is through the family of facilitated glucose transporters (GLUTs).[1][2][3][4][5][12][13][14] These are integral membrane proteins that facilitate the transport of glucose and its analogues across the plasma membrane down their concentration gradient.
-
GLUT1: This is the most ubiquitously expressed glucose transporter and is a primary transporter of 2-FDG in a wide range of tissues and cancer cells.[2][15] Its expression is often upregulated in cancer cells to meet their high metabolic demands.
-
GLUT3: Primarily found in neurons and other tissues with high glucose demand, GLUT3 also exhibits a high affinity for glucose and 2-FDG.[4]
-
GLUT4: This is the insulin-responsive glucose transporter, predominantly expressed in adipose tissue and striated muscle.[1] Its translocation to the cell surface is a key step in insulin-mediated glucose uptake.
Sodium-Glucose Cotransporters (SGLTs)
While GLUTs are the primary mediators of 2-FDG uptake, the role of sodium-glucose cotransporters (SGLTs) has also been investigated. However, current evidence suggests that 2-FDG is not a significant substrate for SGLTs.[16][17][18][19][20]
Intracellular Fate of 2-FDG-13C6
Upon entering the cell, 2-FDG-13C6 undergoes a critical enzymatic modification that leads to its intracellular accumulation.
Phosphorylation by Hexokinase
Once inside the cell, 2-FDG is phosphorylated at the 6-position by hexokinase (HK) to form 2-FDG-6-phosphate.[1][3][4][5][6][21] This process is a key rate-limiting step in glucose metabolism.
Metabolic Trapping
The resulting 2-FDG-6-phosphate cannot be further metabolized by the enzymes of the glycolytic pathway, such as phosphoglucose (B3042753) isomerase.[1][2][3][6] This metabolic block, coupled with the negative charge of the phosphate (B84403) group which hinders its exit from the cell, leads to the intracellular trapping of 2-FDG-6-phosphate.[1][2][3][7] The overall uptake is therefore dependent on the activities of both the glucose transporters and hexokinases, as well as the activity of glucose-6-phosphatase which can dephosphorylate 2-FDG-6-phosphate.[1][14]
Quantitative Data on 2-FDG Uptake
| Parameter | Value | Cell Line/Tissue | Transporter | Reference |
| Km | ~1-7 mM | Various Cancer Cells | GLUT1 | [22] |
| Vmax | Variable | Rat Prostate Adenocarcinoma | GLUT1 | [22] |
| Ki (FDG uptake constant) | Inversely proportional to glucose concentration | U87 Glioma, CaP8 Prostate Cancer | - | [5] |
| k3 (FDG phosphorylation rate) | Not affected by medium glucose level | U87 Glioma, CaP8 Prostate Cancer | - | [5] |
Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax (maximum transport velocity). Ki is a composite uptake rate constant used in PET imaging analysis.
Signaling Pathways Regulating 2-FDG Uptake
The cellular uptake of 2-FDG is tightly regulated by a complex network of signaling pathways that control the expression and cell surface localization of glucose transporters.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, often triggered by growth factors, promotes glucose uptake by:
-
Increasing GLUT1 Expression: Akt can stimulate the transcription of the GLUT1 gene.[6]
-
Promoting GLUT1 Translocation: The PI3K/Akt pathway can induce the movement of GLUT1-containing vesicles to the plasma membrane, thereby increasing the number of active transporters at the cell surface.[19][23]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular AMP:ATP ratios are high, indicating low energy status, AMPK is activated and stimulates glucose uptake to restore energy levels. This is achieved primarily through:
-
GLUT4 Translocation: In muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 to the plasma membrane, a mechanism that is distinct from insulin-stimulated translocation.[1][2][24][25]
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then promotes a metabolic switch towards anaerobic glycolysis, in part by:
-
Upregulating GLUT1 Expression: HIF-1α directly binds to the promoter of the GLUT1 gene, leading to increased transcription and a higher density of GLUT1 transporters on the cell surface.[3][14][17][26][27]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the cellular uptake of 2-FDG and its 13C-labeled analogue.
Cell Culture
-
Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., cancer cell lines with high glycolytic rates like HeLa or A549, or insulin-responsive cells like 3T3-L1 adipocytes).
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Plating: For uptake assays, seed cells in multi-well plates (e.g., 24- or 96-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.
2-Deoxy-D-glucose Uptake Assay (Radiolabeled)
This protocol is adapted from standard procedures for measuring glucose uptake using a radiolabeled glucose analog.[20][21][28]
-
Serum Starvation: On the day of the assay, wash the cells twice with warm phosphate-buffered saline (PBS) and then incubate in serum-free medium for 3-4 hours to lower basal glucose uptake.
-
Glucose Starvation: For the final 30-60 minutes of serum starvation, replace the medium with a glucose-free buffer, such as Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (10 mM HEPES pH 7.4, 131.2 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, and 2.5 mM NaH2PO4).
-
Stimulation (Optional): To study the effects of specific stimuli, add the desired compound (e.g., 100 nM insulin (B600854) for 30 minutes) to the KRPH buffer.
-
Uptake Initiation: Initiate glucose uptake by adding KRPH buffer containing [3H]-2-deoxy-D-glucose or [14C]-2-deoxy-D-glucose (final concentration ~0.1-1.0 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (to achieve a final desired molar concentration, e.g., 0.1 mM). Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
2-FDG-13C6 Uptake Assay (Mass Spectrometry)
This protocol outlines the general steps for a stable isotope tracing experiment using 2-FDG-13C6.[4][10][12][29][30]
-
Cell Culture and Starvation: Follow the same initial steps for cell culture, serum starvation, and glucose starvation as in the radiolabeled assay.
-
Uptake Initiation: Initiate uptake by adding glucose-free medium containing a known concentration of this compound (e.g., 1-10 mM). The incubation time can be varied to study the kinetics of uptake and metabolism (e.g., from a few minutes to several hours).
-
Uptake Termination and Washing: Rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any extracellular tracer.
-
Metabolite Extraction:
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Mass Spectrometry: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC), often with a column designed for polar molecules (e.g., HILIC).
-
Detect and quantify the 13C-labeled 2-FDG-6-phosphate and other downstream metabolites using a tandem mass spectrometer (MS/MS) operating in a suitable mode (e.g., selected reaction monitoring, SRM).
-
-
Data Analysis: The extent of 13C incorporation into different metabolites is determined by analyzing the mass isotopologue distribution. This data can then be used in metabolic flux analysis models to calculate the rates of metabolic pathways.
Visualization of Experimental Workflow
Conclusion
The cellular uptake of this compound is a complex, regulated process that serves as a powerful indicator of cellular metabolic activity. Primarily mediated by GLUT transporters and followed by intracellular phosphorylation and trapping, its quantification provides valuable insights into both normal physiology and disease states, particularly in oncology. The regulatory roles of key signaling pathways such as PI3K/Akt, AMPK, and HIF-1α highlight potential targets for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to accurately measure and interpret the uptake of this important glucose analog, thereby facilitating further advancements in our understanding of cellular metabolism and the development of novel diagnostic and therapeutic strategies.
References
- 1. AMP kinase activation and glut4 translocation in isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hypoxia-inducible factor-1α and glucose transporter 1 in the malignant transformation of oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Quantitative Analysis of Biological Effects on 18F-FDG Uptake in Tumors: from In-vitro to In-vivo Studies [escholarship.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 11. Dynamic FDG PET/CT imaging: quantitative assessment, advantages and application in the diagnosis of malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Correlation and expression analysis of hypoxia-inducible factor 1α, glucose transporter 1 and lactate dehydrogenase 5 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDG uptake in cancer: a continuing debate [thno.org]
- 16. Activators of AMP-activated protein kinase enhance GLUT4 translocation and its glucose transport activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. molbiolcell.org [molbiolcell.org]
- 24. Frontiers | Tmod3 Phosphorylation Mediates AMPK-Dependent GLUT4 Plasma Membrane Insertion in Myoblasts [frontiersin.org]
- 25. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 26. joe.bioscientifica.com [joe.bioscientifica.com]
- 27. atsjournals.org [atsjournals.org]
- 28. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG) in animal models. While specific pharmacokinetic data for the ¹³C₆-labeled analog is limited in publicly available literature, this document compiles and extrapolates key data from studies on its radiolabeled counterpart, [¹⁸F]-FDG, and the related compound 2-deoxy-D-glucose (2-DG), to provide a robust predictive framework. This guide is intended to assist researchers in designing and interpreting studies involving this stable isotope-labeled glucose analog.
Introduction
2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog that is avidly taken up by cells with high glucose metabolism, such as cancer cells. The carbon-13 labeled version, ¹³C₆-FDG, serves as a non-radioactive tracer for studying glucose uptake and metabolism via mass spectrometry-based techniques. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the design of preclinical studies and the interpretation of metabolic flux analyses. This document summarizes key pharmacokinetic parameters, biodistribution data, and detailed experimental protocols relevant to the study of ¹³C₆-FDG in common animal models.
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of 2-Deoxy-D-glucose in Rats
| Parameter | Value | Animal Model | Route of Administration | Source |
| Half-life (t½) | 2-3 hours | Sprague-Dawley Rats | Intragastric | [1] |
| Time to Maximum Concentration (Tmax) | ~0.5 hours | Sprague-Dawley Rats | Intragastric | [1] |
| Clearance (Cl/F) | Varies with dose | Sprague-Dawley Rats | Intragastric | [1] |
| Dephosphorylation Rate Constant (k4*) in Brain | 0.0158 - 0.0385 min⁻¹ | Rats | Intraperitoneal | [2] |
Table 2: Tissue Distribution of 2-Deoxy-D-glucose Analogs in Rodents
| Tissue | Relative Uptake/Distribution | Animal Model | Compound | Comments | Source |
| Brain | High | Rat | 2-DG | High uptake due to glucose dependence. | [2][3] |
| Heart | High | Mouse | FDG | Accumulates in the form of FDG-6-phosphate and FDM-6-phosphate. Clearance is slow. | [4] |
| Liver | Moderate | Mouse | FDG | Clearance is rapid. | [4] |
| Skeletal Muscle | Variable | Rat | 2-DG | Uptake is dependent on physiological state (e.g., fasting). | [5] |
| Brown Adipose Tissue | High | Mouse | 2-DG | High glucose utilization, especially in cold-acclimated animals. | [6] |
| Blood | Rapid Clearance | Mouse | FDG | Rapid clearance from the bloodstream. | [4] |
Experimental Protocols
Animal Handling and Preparation for Pharmacokinetic Studies
Proper animal handling is crucial for obtaining reliable and reproducible pharmacokinetic data. The following protocol outlines key considerations for studies in rodents.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Fasting: To reduce variability in glucose metabolism, animals are typically fasted overnight (approximately 12-16 hours) with free access to water.[7]
-
Anesthesia: For procedures requiring immobilization, such as serial blood sampling or imaging, isoflurane (B1672236) is a commonly used anesthetic as it has minimal effects on glucose metabolism compared to agents like ketamine/xylazine.
-
Temperature Maintenance: Body temperature should be maintained at 37°C using a heating pad or lamp to prevent hypothermia-induced changes in metabolism.
Administration of ¹³C₆-FDG
¹³C₆-FDG can be administered via various routes depending on the experimental objective.
-
Intravenous (IV) Injection: For rapid delivery and to bypass absorption variability, IV injection via the tail vein is preferred for pharmacokinetic studies.
-
Intraperitoneal (IP) Injection: A common and less technically demanding route for systemic administration.
-
Oral Gavage: Used for studying oral absorption and bioavailability.
Blood Sampling
Serial blood samples are collected to determine the plasma concentration-time profile of ¹³C₆-FDG.
-
Sampling Sites: Common sites for repeated blood sampling in rodents include the tail vein, saphenous vein, or via a surgically implanted catheter in the jugular or carotid artery for more frequent sampling.
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Tissue Collection and Processing
For biodistribution studies, tissues are collected at a terminal time point.
-
Euthanasia: Animals are euthanized at predetermined times after ¹³C₆-FDG administration.
-
Tissue Harvesting: Tissues of interest are rapidly excised, weighed, and flash-frozen in liquid nitrogen.
-
Homogenization: Tissues are homogenized in a suitable buffer for subsequent extraction and analysis.
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of ¹³C₆-FDG in biological matrices requires efficient extraction and removal of interfering substances.
A simple and common method for removing proteins from plasma samples.[8][9][10]
-
To a 100 µL plasma sample, add 300-400 µL of ice-cold acetonitrile (B52724) or methanol.[8][10]
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
An alternative method for sample cleanup, particularly for removing lipids.[11]
-
To a plasma sample, add an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to partition the analyte into the organic layer.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visualizations
Metabolic Pathway of 2-Deoxy-2-fluoro-D-glucose
Caption: Metabolic fate of ¹³C₆-FDG following cellular uptake.
Experimental Workflow for a Pharmacokinetic Study
Caption: Typical workflow for a pharmacokinetic study of ¹³C₆-FDG in rodents.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in animal models, primarily by leveraging data from its analogs. The provided data tables, detailed experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of metabolic research and drug development. While direct pharmacokinetic studies on ¹³C₆-FDG are warranted to refine these predictive models, the information compiled herein offers a strong starting point for the design and execution of robust preclinical investigations.
References
- 1. organomation.com [organomation.com]
- 2. Metabolites of 2-deoxyglucose in rat brain at 12-24 h: bounds on kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracer 2-deoxyglucose kinetics in brain regions of rats given kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic pathway of 2-deoxy-2-fluoro-D-glucose studied by F-19 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-deoxy-D-glucose metabolism in individual tissues of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures and probing metabolic pathways. The use of stable isotope-labeled compounds, such as 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆), provides a powerful tool for tracing the metabolic fate of glucose analogs in various biological systems. As a uniformly ¹³C-labeled molecule, 2-FDG-¹³C₆ allows for unambiguous tracking of all carbon atoms, offering high sensitivity and resolution in ¹³C NMR experiments. This is particularly valuable in cancer research and neurology, where its radiolabeled counterpart, [¹⁸F]FDG, is a cornerstone of Positron Emission Tomography (PET). These application notes provide detailed protocols for the preparation and NMR analysis of 2-FDG-¹³C₆.
Metabolic Significance of 2-Deoxy-2-fluoro-D-glucose
2-Deoxy-2-fluoro-D-glucose is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). Unlike glucose-6-phosphate, 2-FDG-6P is a poor substrate for further metabolism in the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway. This metabolic trapping allows for its accumulation in tissues with high glucose uptake, such as tumors.[1][2] In some biological systems, 2-FDG can be further metabolized to 2-deoxy-2-fluoro-D-mannose (FDM) and incorporated into nucleotide diphosphate (B83284) derivatives.[1][2]
Caption: Simplified metabolic fate of 2-FDG-¹³C₆.
Quantitative Data: Expected ¹³C Chemical Shifts and ¹³C-¹⁹F Coupling Constants
When dissolved in an aqueous solution, 2-Deoxy-2-fluoro-D-glucose-¹³C₆ will exist as an equilibrium mixture of α and β anomers. The ¹³C chemical shifts are sensitive to this anomeric configuration. The presence of the fluorine atom at the C2 position will induce splitting of the carbon signals due to spin-spin coupling, providing valuable structural information. The following table summarizes the expected ¹³C chemical shifts, based on data for D-glucose, and the expected ¹³C-¹⁹F coupling constants based on studies of glycosyl fluorides.
| Carbon Atom | Expected Chemical Shift (δ) for α-anomer (ppm) | Expected Chemical Shift (δ) for β-anomer (ppm) | Expected ¹JCF (Hz) | Expected ²JCF (Hz) | Expected ³JCF (Hz) |
| C1 | ~92-93 | ~96-97 | - | ~25-40 | - |
| C2 | ~90-94 (doublet) | ~90-94 (doublet) | ~180-200 | - | ~20-25 |
| C3 | ~72-73 | ~75-76 | - | ~20-25 | - |
| C4 | ~70-71 | ~70-71 | - | - | Small |
| C5 | ~72-73 | ~76-77 | - | - | Small |
| C6 | ~61-62 | ~61-62 | - | - | - |
Note: Chemical shifts are referenced to an external standard (e.g., DSS or TSP) and can be influenced by solvent, pH, and temperature. Coupling constants are absolute values.
Experimental Protocols
A general workflow for the NMR analysis of 2-FDG-¹³C₆ involves sample preparation, data acquisition, and data processing.
Caption: General experimental workflow for NMR analysis.
Sample Preparation for in vitro NMR
-
Weigh Sample: Accurately weigh 10-50 mg of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ for optimal signal-to-noise in ¹³C NMR experiments.[3]
-
Dissolve: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or a deuterated buffer solution.[3]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[4][5] This is crucial to avoid distortion of the magnetic field homogeneity.[4]
-
Internal Standard: Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.
-
Labeling: Clearly label the NMR tube with the sample identification.[6]
NMR Data Acquisition Protocol
The following are generalized protocols. Instrument-specific parameters should be optimized by the user.
A. 1D ¹³C{¹H} NMR (Proton-Decoupled)
This is the most direct method to observe the ¹³C-labeled carbon atoms.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~200 ppm (centered around 100 ppm).
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).
-
Relaxation Delay (D1): 2.0-5.0 seconds.
-
Acquisition Time (AQ): 1.0-2.0 seconds.
-
Temperature: 298 K (25 °C).
-
B. 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
This experiment identifies all carbons with attached protons.
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).
-
Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).
-
Number of Increments (F1): 256 to 512.
-
Number of Scans (NS): 4 to 16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Data Presentation
The acquired data should be processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts of all six carbons for both anomers should be determined and reported. The C-F coupling constants, particularly ¹J(C2,F) and ²J(C1,F), ²J(C3,F), should be measured from the high-resolution ¹³C spectrum.
Table of Experimental NMR Data for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in D₂O at 298 K
| Carbon Atom | Anomer | Chemical Shift (δ) (ppm) | ¹³C-¹⁹F Coupling Constant (J) (Hz) |
| C1 | α | ²J = | |
| β | ²J = | ||
| C2 | α | ¹J = | |
| β | ¹J = | ||
| C3 | α | ²J = | |
| β | ²J = | ||
| C4 | α | ||
| β | |||
| C5 | α | ||
| β | |||
| C6 | α | ||
| β |
Conclusion
The use of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in conjunction with NMR spectroscopy offers a robust platform for investigating glucose metabolism and the effects of therapeutic agents on cellular energy pathways. The protocols and data presented here provide a framework for researchers to design and execute their own NMR-based metabolic studies with this valuable isotopic tracer.
References
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003498) [hmdb.ca]
- 3. scispace.com [scispace.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 2-Deoxy-2-fluoro-D-glucose-13C6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6) is a stable isotope-labeled analog of glucose that has emerged as a powerful tool in metabolic research. This non-radioactive tracer allows for the precise tracking and quantification of glucose uptake and the initial steps of glycolysis within cells using mass spectrometry (MS). Unlike its radioactive counterpart, [18F]FDG, used in Positron Emission Tomography (PET), 2-FDG-13C6 is suitable for laboratory-based metabolomics studies, offering high sensitivity and specificity.
Once transported into the cell by glucose transporters (GLUTs), 2-FDG-13C6 is phosphorylated by hexokinase to this compound-6-phosphate (2-FDG-13C6-6P). Due to the fluorine substitution at the C2 position, 2-FDG-13C6-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase and is effectively trapped within the cell.[1] This accumulation allows for a robust measurement of glucose uptake rates. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling clear differentiation from its unlabeled counterpart and other metabolites in complex biological samples.
These application notes provide detailed protocols for the use of 2-FDG-13C6 in cell culture experiments coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of glucose uptake.
Applications
-
Quantitative Analysis of Glucose Uptake: Directly measure the rate of glucose transport into cells under various experimental conditions.
-
High-Throughput Screening: Screen compound libraries for their effects on glucose metabolism in cancer cells or other disease models.
-
Metabolic Flux Analysis: While 2-FDG-13C6 is primarily a tracer for glucose uptake, it can be used in conjunction with other stable isotope tracers (e.g., [U-13C]-glucose) to dissect metabolic pathways.
-
Drug Development: Evaluate the mechanism of action of drugs that target glucose metabolism and identify potential biomarkers of drug response.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
6-well or 12-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment. Culture the cells in their complete growth medium.
-
Media Preparation: On the day of the experiment, prepare the labeling medium. Supplement glucose-free medium with 2-FDG-13C6 to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line and experimental condition. Also, supplement the medium with 10% dFBS. Pre-warm the labeling medium to 37°C.
-
Cell Washing: Aspirate the complete growth medium from the cell culture plates. Gently wash the cells once with pre-warmed PBS to remove any residual glucose.
-
Labeling: Aspirate the PBS and add the pre-warmed 2-FDG-13C6 labeling medium to each well.
-
Incubation: Incubate the cells for a specific period (e.g., 15, 30, 60 minutes). The optimal incubation time will depend on the glucose uptake rate of the cell line and should be determined in a time-course experiment.
-
Metabolism Quenching: After the desired incubation time, immediately proceed to the metabolite extraction protocol to quench metabolic activity.
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar metabolites from adherent cells.
Materials:
-
Ice-cold 80% Methanol (B129727) (LC-MS grade), stored at -80°C
-
Ice-cold Milli-Q water
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching and Cell Lysis: Place the cell culture plates on ice. Immediately aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of 2-FDG-13C6 and its phosphorylated form. Method optimization for your specific instrumentation is recommended.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Analytical column suitable for polar metabolites (e.g., HILIC or a C18 column designed for polar compounds)
-
Tandem mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to autosampler vials.
-
LC Separation:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1.5 min: 85% B
-
1.5-5.5 min: Linear gradient to 30% B
-
5.5-8 min: Hold at 30% B
-
8-10 min: Linear gradient back to 85% B
-
10-12 min: Re-equilibration at 85% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following are predicted MRM transitions. These should be optimized for your specific instrument.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 187.1 | 95.1 | 15 |
| 187.1 | 65.1 | 25 | |
| This compound-6-phosphate | 267.1 | 97.0 (H2PO4-) | 20 |
| 267.1 | 79.0 (PO3-) | 30 |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following table is an example of how to present the relative abundance of 2-FDG-13C6-6-phosphate in different cell lines under varying conditions.
Table 1: Relative Abundance of this compound-6-phosphate
| Cell Line | Condition | Peak Area (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| MCF-7 | Control | 1,250,000 | 150,000 | 1.0 |
| MCF-7 | Drug A (1 µM) | 625,000 | 80,000 | 0.5 |
| A549 | Control | 2,500,000 | 300,000 | 1.0 |
| A549 | Drug A (1 µM) | 2,000,000 | 250,000 | 0.8 |
Visualization of Pathways and Workflows
Glycolytic Pathway and 2-FDG-13C6 Metabolism
Caption: Metabolism of 2-FDG-13C6 in the glycolytic pathway.
Experimental Workflow
Caption: Experimental workflow for 2-FDG-13C6 analysis.
Logical Relationship for MRM Transition Selection
Caption: Logic for MRM-based quantification.
References
Application Notes: 2-Deoxy-2-fluoro-D-glucose-¹³C₆ for Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates of metabolic reactions within biological systems. The use of stable isotope tracers, particularly those labeled with ¹³C, is the gold standard for elucidating the activity of metabolic pathways. 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆) is a specialized stable isotope tracer designed for the precise quantification of glucose uptake and phosphorylation, the initial and often rate-limiting steps of glycolysis.
Unlike uniformly labeled glucose (e.g., [U-¹³C₆]glucose), which is used to trace carbon transitions throughout the entire central carbon metabolism, 2-FDG-¹³C₆ is a glucose analog.[1] It is recognized and transported into the cell by glucose transporters (GLUTs) and is a substrate for hexokinase (HK), which phosphorylates it to 2-deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (2-FDG-¹³C₆-6-P).[2] However, due to the fluorine substitution at the C2 position, 2-FDG-¹³C₆-6-P cannot be isomerized by phosphoglucose (B3042753) isomerase and does not proceed further down the glycolytic pathway.[1] This leads to its intracellular accumulation. By measuring the rate of 2-FDG-¹³C₆-6-P accumulation using mass spectrometry, researchers can obtain a highly accurate and direct measurement of the glucose transport and phosphorylation flux.
This application note provides a detailed protocol for using 2-FDG-¹³C₆ in in vitro cell culture systems for the purpose of metabolic flux analysis, targeted at researchers, scientists, and professionals in drug development.
Principle of 2-FDG-¹³C₆ Tracing
The methodology is based on the metabolic trapping of the tracer. Once inside the cell, 2-FDG-¹³C₆ is rapidly phosphorylated. The resulting 2-FDG-¹³C₆-6-P is a charged molecule that cannot easily exit the cell and is not a substrate for downstream glycolytic enzymes.[2] Therefore, the rate of its accumulation provides a direct readout of the combined rates of glucose transport and hexokinase activity. This makes it an invaluable tool for studying the regulation of these specific steps, particularly in cancer metabolism where glucose uptake is often highly upregulated (the Warburg effect).[3]
Diagram: Metabolic Fate of 2-FDG-¹³C₆ vs. Glucose
Caption: Metabolic fate of 2-FDG-¹³C₆ versus glucose.
Applications
-
Cancer Metabolism Research: Directly quantify the elevated glucose uptake in cancer cells and assess the efficacy of drugs that target glucose transport or hexokinase activity.[4]
-
Drug Development: Screen compounds for their effects on the initial steps of glycolysis, providing a clear and direct measure of target engagement.
-
Neurobiology: Study glucose utilization rates in neuronal and glial cells under various physiological and pathological conditions.
-
Diabetes and Metabolic Disorders: Investigate defects in glucose uptake in tissues like muscle and adipose in response to insulin (B600854) stimulation.[5]
Experimental Protocol: In Vitro 2-FDG-¹³C₆ Labeling
This protocol provides a methodology for measuring glucose uptake flux in adherent cancer cell lines.
Materials and Reagents
-
2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆)
-
Cell culture medium (e.g., DMEM, RPMI-1640) without glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solution: 80:20 Methanol (B129727):Water (v/v), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL
-
Liquid nitrogen
Experimental Workflow
Caption: High-level workflow for 2-FDG-¹³C₆ metabolic flux analysis.
Detailed Procedure
-
Cell Culture:
-
Seed cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.
-
Culture cells in their standard growth medium overnight under standard conditions (37°C, 5% CO₂).
-
-
Preparation for Labeling:
-
Prepare the labeling medium: Glucose-free DMEM supplemented with 10% dFBS and a known physiological concentration of 2-FDG-¹³C₆ (e.g., 5-10 mM). Warm to 37°C before use.
-
On the day of the experiment, aspirate the growth medium from the wells.
-
Gently wash the cells once with warm PBS to remove any residual glucose.
-
(Optional) For studies involving stimulation (e.g., insulin), you may pre-incubate cells in glucose-free medium for 1 hour.
-
-
Isotope Labeling (Time Course):
-
To start the labeling, add 1 mL of the pre-warmed 2-FDG-¹³C₆ labeling medium to each well. This experiment should be performed as a time course. Recommended time points are 0, 2, 5, 10, and 15 minutes. The '0' minute time point serves as a background control.
-
For each time point, perform the experiment in triplicate.
-
-
Metabolism Quenching and Metabolite Extraction:
-
At the end of each time point, rapidly aspirate the labeling medium.
-
Immediately place the plate on ice and wash the cells twice with 2 mL of ice-cold PBS. This step must be done quickly to halt metabolic activity.
-
After the final wash, aspirate all residual PBS.
-
Place the plate on a bed of dry ice or in a container with liquid nitrogen to flash-freeze the cell monolayer.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solution to each well.
-
Incubate the plates at -80°C for at least 15 minutes.
-
-
Sample Collection and Processing:
-
Scrape the frozen cell lysate from the bottom of the well using a cell scraper.
-
Transfer the entire lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
LC-MS/MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable volume of solvent compatible with your Liquid Chromatography (LC) system (e.g., 50 µL of 50:50 Methanol:Water).
-
Analyze the samples using an LC-MS/MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the mass transition for 2-FDG-¹³C₆-6-P. The parent ion will be the mass of the fully labeled molecule, and the fragment ion will typically be the phosphate (B84403) group or another characteristic fragment.
Data Analysis and Interpretation
-
Quantification: The peak area of the 2-FDG-¹³C₆-6-P MRM transition is determined for each sample at each time point.
-
Normalization: The peak area should be normalized to the amount of protein in the corresponding well (measured from the pellet after extraction using a BCA assay) or to cell number.
-
Flux Calculation: Plot the normalized, background-subtracted peak area of 2-FDG-¹³C₆-6-P against time (in minutes). The initial, linear portion of this curve represents the rate of accumulation. The slope of this linear regression is the glucose uptake and phosphorylation flux.
Flux (units/min/mg protein) = Slope of the linear fit of [Normalized 2-FDG-¹³C₆-6-P] vs. Time
Diagram: Data Interpretation Logic
Caption: Logical workflow for calculating flux from raw data.
Quantitative Data Summary
The following table presents typical glucose uptake rates for common cancer cell lines, as determined by ¹³C metabolic flux analysis. These values provide a reference range for fluxes that can be precisely measured using the 2-FDG-¹³C₆ tracer.[3] Fluxes are reported in nmol/10⁶ cells/h.
| Cell Line | Cancer Type | Glucose Uptake Flux (nmol/10⁶ cells/h) |
| A549 | Lung Carcinoma | 250 - 400 |
| HCT116 | Colon Carcinoma | 300 - 500 |
| HeLa | Cervical Cancer | 200 - 350 |
| MCF-7 | Breast Cancer | 150 - 250 |
| PC-3 | Prostate Cancer | 180 - 300 |
Note: These values are approximate and can vary significantly based on culture conditions, medium composition, and cell passage number.
References
- 1. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 3. d-nb.info [d-nb.info]
- 4. Cancer drug development using glucose metabolism radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
Application Notes and Protocols for ¹³C Tracer Studies with 2-Deoxy-2-fluoro-D-glucose-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracer analysis is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. 2-Deoxy-2-fluoro-D-glucose (FDG), a glucose analog, is widely used in positron emission tomography (PET) to visualize glucose uptake, particularly in oncology. When labeled with the stable isotope carbon-13 (¹³C), as in 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG), it becomes a valuable tracer for metabolic studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide detailed protocols for performing ¹³C tracer studies with ¹³C₆-FDG in both in vitro and in vivo settings. The methodologies cover experimental design, sample preparation, and data analysis, with a focus on providing researchers with the tools to investigate glucose uptake and the initial steps of glycolysis.
Principle of ¹³C₆-FDG Tracing
¹³C₆-FDG, like its radioactively labeled counterpart, is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to ¹³C₆-FDG-6-phosphate.[1] This phosphorylated form is then trapped within the cell as it cannot be further metabolized in the glycolytic pathway or the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] This metabolic trapping allows for the measurement of glucose uptake and hexokinase activity. By tracing the incorporation of the ¹³C labels into FDG-6-phosphate, researchers can gain insights into the regulation of these key metabolic steps under various physiological and pathological conditions.
Applications
-
Cancer Metabolism Research: Investigate the Warburg effect and enhanced glucose uptake in tumor cells.
-
Drug Development: Evaluate the effects of therapeutic agents on glucose metabolism and transport.
-
Neurobiology: Study glucose metabolism in the brain under normal and diseased states.
-
Metabolic Disorders: Assess alterations in glucose uptake and phosphorylation in conditions like diabetes and obesity.
Data Presentation
The quantitative data from ¹³C₆-FDG tracer studies can be summarized in structured tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopomer Distribution of FDG-6-Phosphate in Cultured Cells
| Cell Line/Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Control | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 4.2 ± 0.8 | 92.0 ± 1.5 |
| Treatment X | 15.8 ± 2.1 | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 8.5 ± 1.2 | 73.4 ± 3.2 |
| Treatment Y | 5.1 ± 0.9 | 1.0 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 5.3 ± 0.9 | 88.0 ± 2.0 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data are presented as mean ± standard deviation.
Table 2: Relative Abundance of ¹³C₆-FDG-6-Phosphate in Tissues from in vivo Study
| Tissue | Control (Normalized Abundance) | Treatment Z (Normalized Abundance) | p-value |
| Tumor | 1.00 ± 0.15 | 0.45 ± 0.08 | <0.01 |
| Liver | 0.65 ± 0.11 | 0.58 ± 0.10 | >0.05 |
| Brain | 1.20 ± 0.20 | 1.15 ± 0.18 | >0.05 |
| Muscle | 0.30 ± 0.05 | 0.28 ± 0.06 | >0.05 |
Normalized abundance is relative to the control tumor group. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro ¹³C₆-FDG Tracing in Cultured Cells
This protocol outlines a general procedure for conducting a ¹³C₆-FDG tracing experiment in adherent cell culture.
1.1. Materials
-
Cells of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers, ice-cold
-
Liquid nitrogen
-
-80°C freezer
-
Extraction solvent (e.g., 80% methanol, -80°C)
1.2. Procedure
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with ¹³C₆-FDG to the desired final concentration (e.g., 1-10 mM). Prepare a parallel control medium with unlabeled FDG.
-
Tracer Introduction:
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C₆-FDG labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. Given that FDG is a metabolic inhibitor, shorter incubation times (e.g., 15-60 minutes) are recommended to primarily capture uptake and phosphorylation before significant downstream effects on cell metabolism occur.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove extracellular tracer.
-
Quench metabolism by adding liquid nitrogen directly to the plate.[3]
-
Place the plate on dry ice and add a small volume of ice-cold extraction solvent.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: In Vivo ¹³C₆-FDG Tracing in a Mouse Xenograft Model
This protocol is adapted from established methods for in vivo glucose tracing and is suitable for studying ¹³C₆-FDG metabolism in tumor xenografts.[4][5]
2.1. Materials
-
Tumor-bearing mice
-
2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG) solution (sterile, injectable)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Liquid nitrogen
-
-80°C freezer
-
Homogenizer
-
Extraction solvent (e.g., methanol:chloroform:water)
2.2. Procedure
-
Tracer Administration:
-
Anesthetize the mouse.
-
Administer the ¹³C₆-FDG solution via tail vein injection or intraperitoneal injection. A bolus injection is common for short-term labeling. The dosage will need to be optimized for the specific animal model and experimental goals.
-
-
Labeling Period: Allow the tracer to circulate and be taken up by tissues. A typical labeling period for in vivo studies is 30-90 minutes.
-
Tissue Collection:
-
At the end of the labeling period, euthanize the mouse by an approved method.
-
Rapidly dissect the tissues of interest (e.g., tumor, liver, brain).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction:
-
Store tissues at -80°C until extraction.
-
Pulverize the frozen tissue using a liquid nitrogen-cooled mortar and pestle or a cryomill.
-
Add a pre-chilled extraction solvent to the powdered tissue. A common biphasic extraction uses a methanol/water mixture followed by chloroform.[4]
-
Homogenize the sample thoroughly.
-
Centrifuge to pellet the tissue debris and separate the polar and non-polar phases.
-
Collect the polar phase (containing FDG-6-phosphate) for analysis.
-
Data Analysis
The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
3.1. LC-MS Analysis
-
Separate metabolites using an appropriate LC method (e.g., HILIC for polar metabolites).
-
Detect the mass-to-charge ratio (m/z) of the metabolites using a high-resolution mass spectrometer.
-
Identify ¹³C₆-FDG-6-phosphate based on its accurate mass and retention time.
3.2. Mass Isotopomer Distribution (MID) Analysis
-
Data Extraction: Extract the ion chromatograms for all possible mass isotopologues of FDG-6-phosphate (M+0 to M+6).
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of ¹³C and other heavy isotopes.[6]
-
Calculate Fractional Enrichment: Determine the fractional abundance of each mass isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.
Mandatory Visualizations
Caption: A generalized workflow for ¹³C₆-FDG tracer studies.
Caption: Cellular uptake and metabolic fate of ¹³C₆-FDG.
Caption: Key signaling pathways that regulate FDG uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered glucose metabolism, characterized by elevated glucose uptake and aerobic glycolysis (the Warburg effect), is a hallmark of many cancer cells.[1] This metabolic reprogramming presents a key target for therapeutic intervention and a means for diagnostic imaging. 2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog widely utilized in clinical oncology for positron emission tomography (PET) imaging to visualize tumors with high glucose uptake.[2] The stable isotope-labeled counterpart, 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG), offers a powerful tool for researchers to investigate the dynamics of glucose uptake and the initial steps of glycolysis in cancer cells using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without the use of radioactivity.
These application notes provide a detailed overview and experimental protocols for the use of ¹³C₆-FDG in cancer cell metabolism research.
Principle of the Method
¹³C₆-FDG, like its radio-labeled analogue ¹⁸F-FDG, is transported into cancer cells via glucose transporters (GLUTs).[3][4] Once inside the cell, it is phosphorylated by hexokinase to form 2-Deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (¹³C₆-FDG-6-P).[3][4] Due to the fluorine substitution at the C2 position, ¹³C₆-FDG-6-P cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell.[3] This intracellular accumulation allows for the quantification of glucose uptake rates and hexokinase activity. By tracing the fully labeled carbon backbone of ¹³C₆-FDG, researchers can obtain precise measurements of its uptake and phosphorylation, providing insights into the initial, often dysregulated, stages of cancer cell glucose metabolism.
Applications in Cancer Research
-
Quantification of Glucose Uptake: ¹³C₆-FDG serves as a stable isotope tracer to measure the rate of glucose transport into cancer cells. This is particularly valuable for studying the effects of novel therapeutics targeting glucose transporters.
-
Assessment of Hexokinase Activity: The rate of ¹³C₆-FDG-6-P accumulation is directly proportional to hexokinase activity, a key enzyme often upregulated in cancer.[3]
-
High-Throughput Screening: In vitro assays using ¹³C₆-FDG can be adapted for high-throughput screening of compound libraries to identify inhibitors of glucose uptake or hexokinase.
-
Elucidation of Drug Resistance Mechanisms: Changes in ¹³C₆-FDG uptake can indicate metabolic reprogramming associated with the development of resistance to chemotherapy or targeted agents.
-
Complement to ¹⁸F-FDG PET Imaging: In vitro and ex vivo studies with ¹³C₆-FDG can provide a mechanistic understanding of the metabolic changes observed in vivo with clinical ¹⁸F-FDG PET scans.[2]
Data Presentation
Table 1: Quantitative Analysis of ¹³C₆-FDG Uptake in Response to a Glycolysis Inhibitor
| Cell Line | Treatment | ¹³C₆-FDG Uptake (nmol/mg protein/min) | ¹³C₆-FDG-6-P Accumulation (nmol/mg protein) |
| HT-29 (Colon Cancer) | Vehicle Control | 1.5 ± 0.2 | 45.8 ± 5.1 |
| Glycolysis Inhibitor (e.g., 2-DG) | 0.4 ± 0.1 | 12.3 ± 2.5 | |
| A549 (Lung Cancer) | Vehicle Control | 2.1 ± 0.3 | 62.7 ± 7.3 |
| Glycolysis Inhibitor (e.g., 2-DG) | 0.6 ± 0.1 | 18.9 ± 3.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Experimental Protocols
Protocol 1: In Vitro ¹³C₆-FDG Uptake Assay in Adherent Cancer Cells
Objective: To quantify the rate of glucose uptake in cancer cells by measuring the intracellular accumulation of ¹³C₆-FDG-6-P using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glucose-free culture medium
-
2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG)
-
Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Starvation: On the day of the experiment, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in glucose-free medium for 1 hour to deplete intracellular glucose stores.
-
Tracer Incubation: Prepare a solution of ¹³C₆-FDG in glucose-free medium at a final concentration of 100 µM (concentration may need optimization). Add the ¹³C₆-FDG containing medium to the cells and incubate for a defined period (e.g., 15, 30, 60 minutes).
-
Metabolism Quenching and Extraction:
-
To stop the uptake, quickly aspirate the ¹³C₆-FDG medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Inject the sample into the LC-MS system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify the mass isotopologues of ¹³C₆-FDG-6-P using a mass spectrometer operating in negative ion mode.
-
-
Data Analysis:
-
Determine the peak area of the fully labeled ¹³C₆-FDG-6-P (M+6).
-
Normalize the peak area to the total protein content of the corresponding well (determined by a BCA assay on the protein pellet).
-
Calculate the rate of ¹³C₆-FDG uptake.
-
Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA) to Assess Glycolysis and Pentose Phosphate Pathway (PPP) Activity
Objective: To quantify the relative fluxes through glycolysis and the PPP using stable isotope-labeled glucose. While ¹³C₆-FDG itself is trapped, this protocol is provided as a complementary experiment to understand the broader metabolic context.
Materials:
-
[1,2-¹³C₂]glucose or [U-¹³C₆]glucose
-
Cancer cell line of interest
-
Complete cell culture medium (with dialyzed fetal bovine serum to control for unlabeled glucose)
-
Extraction solvent (80% methanol)
-
Derivatization reagents (for GC-MS analysis)
-
GC-MS or LC-MS/MS system
Procedure:
-
Isotopic Labeling: Culture cancer cells in a medium where unlabeled glucose is replaced with a ¹³C-labeled glucose tracer (e.g., 10 mM [1,2-¹³C₂]glucose) for a duration sufficient to reach isotopic steady state (typically 24-48 hours).
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites as described in Protocol 1.
-
Analysis of Labeled Metabolites:
-
For GC-MS: Derivatize the extracted metabolites to make them volatile. Analyze the mass isotopomer distributions of key metabolites in glycolysis (e.g., lactate, pyruvate) and the TCA cycle (e.g., citrate, malate).
-
For LC-MS/MS: Analyze the mass isotopomer distributions of phosphorylated intermediates in glycolysis and the PPP.[5]
-
-
Metabolic Flux Modeling: Use a computational software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[6] This will allow for the calculation of intracellular metabolic fluxes.
Visualization of Key Concepts
Signaling Pathway: Glucose Uptake and Trapping of ¹³C₆-FDG
Caption: Cellular uptake and metabolic fate of ¹³C₆-FDG.
Experimental Workflow: ¹³C₆-FDG Uptake Assay
Caption: Workflow for in vitro ¹³C₆-FDG uptake assay.
Logical Relationship: Comparison of ¹³C-Glucose and ¹³C₆-FDG Tracing
Caption: ¹³C₆-FDG measures uptake, ¹³C-Glucose traces downstream pathways.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-13C6 as an Internal Standard in GC-MS and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of metabolites and therapeutic agents in complex biological matrices is a critical aspect of life sciences research and drug development. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for this purpose. The accuracy and reliability of quantitative mass spectrometry are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).[1][2] 2-Deoxy-2-fluoro-D-glucose-13C6 (FDG-13C6) is a stable isotope-labeled analog of 2-Deoxy-2-fluoro-D-glucose (FDG), a key molecule in metabolic studies, particularly in positron emission tomography (PET) imaging. By incorporating six carbon-13 atoms, FDG-13C6 serves as an ideal internal standard for the accurate quantification of FDG by GC- or LC-MS.[3][4]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 2-Deoxy-2-fluoro-D-glucose in biological samples.
Principle of Stable Isotope Dilution
Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of sample preparation. The SIL-IS is chemically identical to the analyte and therefore experiences the same physical and chemical effects during extraction, derivatization, and ionization.[1] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Quantification is then based on the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, leading to highly accurate and precise measurements.
Application: Quantification of 2-Deoxy-2-fluoro-D-glucose (FDG)
FDG is a glucose analog that is taken up by cells through glucose transporters and phosphorylated by hexokinase. The resulting FDG-6-phosphate is trapped within the cell, providing a measure of glucose uptake. Accurate quantification of FDG and its metabolites is crucial for understanding cellular metabolism in various physiological and pathological states, including cancer and neurological disorders.
Logical Relationship of Internal Standard in Quantitative Analysis
Caption: The use of an internal standard to ensure accurate quantification.
Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on a method developed for the analysis of 2-fluoro-2-deoxyglucose and can be adapted for use with this compound as an internal standard.[5]
Experimental Workflow for LC-MS Sample Preparation
Caption: Workflow for preparing biological samples for LC-MS analysis.
Detailed LC-MS/MS Methodology
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of 2-Deoxy-2-fluoro-D-glucose (analyte) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard) in the same solvent at 1 mg/mL.
-
From the analyte stock solution, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard solution by diluting the stock solution to a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 50 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 10 µL of the working internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS instrument Parameters:
-
The following parameters are a starting point and should be optimized for the specific instrument used.
-
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or a shallow gradient depending on required separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (FDG) | To be determined empirically, likely [M+Na]+ |
| Monitored Transition (FDG-13C6) | To be determined empirically, likely [M+6+Na]+ |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Quantitative Data for LC-MS Analysis (Hypothetical)
The following table presents expected performance characteristics for a validated method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 50-100 fmol on column |
| Limit of Quantification (LOQ) | 150-300 fmol on column |
| Accuracy (% bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-115% |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of polar compounds like FDG requires a derivatization step to increase their volatility. This protocol is based on a common method for glucose analysis.[6]
Experimental Workflow for GC-MS Sample Preparation
Caption: Workflow for preparing and derivatizing samples for GC-MS analysis.
Detailed GC-MS Methodology
-
Sample Preparation and Extraction:
-
Follow steps 1 and 2 from the LC-MS sample preparation protocol to obtain the supernatant after protein precipitation.
-
Evaporate the supernatant to complete dryness under a nitrogen stream. It is critical to remove all water before derivatization.
-
-
Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step converts the aldehyde group to an oxime, preventing ring-opening isomerism.
-
Silylation: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
Cool the sample to room temperature and transfer to a GC-MS autosampler vial with an insert.
-
-
GC-MS Instrument Parameters:
-
The following parameters are a starting point and should be optimized for the specific instrument used.
-
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Injection Mode | Splitless |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (FDG derivative) | To be determined from the fragmentation pattern |
| Monitored Ions (FDG-13C6 derivative) | To be determined from the fragmentation pattern |
Quantitative Data for GC-MS Analysis (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1-5 pmol on column |
| Limit of Quantification (LOQ) | 5-15 pmol on column |
| Accuracy (% bias) | ± 15% |
| Precision (%RSD) | < 10% |
| Recovery | 80-120% |
Conclusion
This compound is an essential tool for the accurate and precise quantification of 2-Deoxy-2-fluoro-D-glucose in complex biological samples using mass spectrometry. The protocols provided herein offer a robust starting point for developing validated analytical methods for both LC-MS and GC-MS platforms. The use of a stable isotope-labeled internal standard like FDG-13C6 is critical for overcoming challenges related to sample preparation and instrument variability, ultimately leading to high-quality data in metabolic research and drug development.
References
- 1. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. shimadzu.com [shimadzu.com]
Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting stable isotope tracer experiments using 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (FDG-¹³C₆). This powerful tool enables the investigation of glucose uptake and early glycolytic activity in both in vitro and in vivo models, offering valuable insights for cancer biology, neuroscience, and drug development. By tracing the fate of the ¹³C-labeled glucose analog, researchers can elucidate mechanisms of metabolic reprogramming and assess the impact of therapeutic interventions on glucose metabolism.
Introduction
2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog where the hydroxyl group at the 2-position is replaced by fluorine. It is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6P).[1] Due to the fluorine substitution, FDG-6P is a poor substrate for further glycolytic enzymes and is largely trapped within the cell.[1] Utilizing the stable isotope-labeled version, FDG-¹³C₆, allows for the quantification of its uptake and phosphorylation using mass spectrometry, providing a non-radioactive method to probe these key metabolic steps.
Stable isotope tracing with FDG-¹³C₆ is a powerful technique to study glucose uptake and the initial steps of glycolysis.[2] This methodology allows for the determination of the relative contribution of glucose to various metabolic pathways and can be applied to both cell culture and whole-animal studies.[2][3]
Key Signaling Pathways and Experimental Workflow
The diagrams below illustrate the metabolic fate of FDG-¹³C₆ and the general experimental workflow for conducting tracer experiments.
Metabolic pathway of FDG-¹³C₆.
References
- 1. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Plant Biology: Applications of 2-Deoxy-2-fluoro-D-glucose (2-FDG) in Plant Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Deoxy-2-fluoro-D-glucose ([¹⁸F]FDG), a glucose analog labeled with the positron-emitting isotope fluorine-18, has emerged as a powerful tool for in-vivo imaging in plant biology.[1][2][3] Initially developed for medical imaging, specifically Positron Emission Tomography (PET), its application in plant science is providing unprecedented insights into plant physiology, metabolism, and responses to environmental stress.[4][1] By mimicking glucose, [¹⁸F]FDG allows for the non-invasive visualization and quantification of sugar transport and allocation, offering a dynamic view of resource distribution within a living plant.[4][1][2][3]
The principle behind [¹⁸F]FDG imaging lies in its structural similarity to glucose, which allows it to be taken up by plant cells through glucose transporters.[5][6] Once inside the cell, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[5][6] Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes effectively trapped within the cell.[5] The accumulation of [¹⁸F]FDG-6-phosphate in metabolically active tissues can then be detected by a PET scanner, providing a map of glucose uptake and utilization.[4][5]
In plants, the metabolism of [¹⁸F]FDG is more complex than in animal cells. Besides the primary metabolite [¹⁸F]FDG-6-phosphate, other downstream metabolites have been identified, including 2-deoxy-2-fluoro-maltose, 2-deoxy-2-fluoro-gluconic acid, and UDP-FDG.[5][6][7] This highlights the necessity of understanding the specific metabolic fate of [¹⁸F]FDG in the plant species under investigation for accurate interpretation of imaging data.[5][7]
Key applications of [¹⁸F]FDG in plant imaging include:
-
Photoassimilate Tracing: Visualizing the transport of sugars from source leaves to sink tissues such as roots, fruits, and young leaves.[4][1][2]
-
Carbon Allocation Studies: Quantifying the distribution of carbon resources in response to environmental stimuli, such as nutrient availability, drought, or pathogen attack.[2][3]
-
Investigating Plant-Pathogen Interactions: Monitoring changes in sugar transport and metabolism during infection, providing insights into host defense mechanisms and pathogen strategies.
-
Studying Plant Defense Responses: Tracing the allocation of sugars to the biosynthesis of defense compounds, such as glycosides.[4][1]
-
Root Uptake and Solute Transport: Analyzing the uptake of sugars and other solutes from the soil and their subsequent transport throughout the plant.[4][1]
Quantitative Data Summary
The following tables summarize quantitative data from key studies utilizing [¹⁸F]FDG for plant imaging. These values provide a reference for designing and interpreting experiments.
Table 1: [¹⁸F]FDG Administration and Imaging Parameters
| Plant Species | Application Method | [¹⁸F]FDG Radioactivity | Uptake Duration | Imaging Duration | Reference |
| Tomato (Lycopersicon esculentum) | Cut Petiole | 3.7 - 7.4 MBq | 60 min | 10 min | [1] |
| Sorghum (Sorghum bicolor) | Wounded Leaf Tip | 10 MBq in 10 µL | 60 - 120 min | 10 min | [1] |
| Arabidopsis thaliana | Cut Petiole | ~111 MBq | 3 hours | Not specified | |
| Tobacco (Nicotiana attenuata) | Wounded Leaf | 1 - 2 MBq in 2 µL | 60 min | 30 min | [2][3] |
| Arabidopsis thaliana | Root System | 20 - 100 MBq | 60 min | Not specified | [4] |
Table 2: Quantitative Findings from [¹⁸F]FDG Plant Imaging Studies
| Plant Species | Experimental Focus | Key Quantitative Finding | Reference |
| Sorghum (Sorghum bicolor) | Photoassimilate Transport | Transport velocity of [¹⁸F]FDG in the stem was approximately 1.8 cm/min. | [1] |
| Tomato (Lycopersicon esculentum) | Solute Transport | After 60 min, approximately 25% of the applied radioactivity was translocated from the petiole to the rest of the plant. | [1] |
| Arabidopsis thaliana | Plant Defense | Wounding and methyl jasmonate treatment redirected [¹⁸F]FDG transport to damaged leaves for phenolic glycoside synthesis. | |
| Tobacco (Nicotiana attenuata) | Carbon Allocation (Herbivory) | Simulated herbivory reduced carbon partitioning to root tips. | [2][3] |
Experimental Protocols
Protocol 1: Photoassimilate Tracing in Sorghum via Leaf Tip Wounding
This protocol is adapted from Hattori et al. (2008).[1]
1. Plant Material:
-
Sorghum (Sorghum bicolor) plants grown to the desired developmental stage.
2. [¹⁸F]FDG Solution Preparation:
-
Prepare a solution of [¹⁸F]FDG with a radioactivity of approximately 10 MBq in 10 µL of sterile water.
3. [¹⁸F]FDG Administration:
-
Select a mature, fully expanded leaf as the source leaf.
-
Carefully make a small incision or prick at the tip of the leaf.
-
Apply the 10 µL [¹⁸F]FDG solution directly to the wounded area.
-
Seal the application site with a small piece of plastic film and tape to prevent evaporation.
4. Uptake Period:
-
Allow the plant to incubate under normal growth conditions (light and temperature) for 60 to 120 minutes to enable uptake and translocation of the tracer.
5. Imaging:
-
Place the entire plant in a PET scanner.
-
Acquire images for a duration of 10 minutes.
-
The imaging data will reveal the distribution of [¹⁸F]FDG from the source leaf to various sink tissues.
6. Data Analysis:
-
Analyze the PET images to identify regions of high radioactivity, indicating the accumulation of [¹⁸F]FDG.
-
Quantify the radioactivity in different plant organs (e.g., stem, roots, developing leaves) to determine the pattern of photoassimilate allocation.
-
Calculate transport velocity by measuring the distance the radioactivity travels over the uptake period.
Protocol 2: Investigating Plant Defense Response in Arabidopsis thaliana
This protocol is based on the methodology described by Ferrieri et al. (2012).
1. Plant Material:
-
Arabidopsis thaliana plants at the vegetative or reproductive stage.
2. Treatment Application (Defense Induction):
-
Select a mature leaf for treatment.
-
Mechanically wound the leaf with a patterned wheel or forceps.
-
Immediately apply a solution of methyl jasmonate (MeJA) in a carrier solvent (e.g., lanolin) to the wounds to induce a defense response. Control plants should be wounded and treated with the carrier solvent only.
3. [¹⁸F]FDG Administration:
-
Select a different, unwounded mature leaf for [¹⁸F]FDG application.
-
Excise the petiole of this leaf and immediately place the cut end into a microcentrifuge tube containing an aqueous solution of [¹⁸F]FDG (approximately 111 MBq).
4. Uptake and Translocation Period:
-
Allow the plant to take up the [¹⁸F]FDG solution for 3 hours under controlled environmental conditions.
5. Imaging and Analysis:
-
After the uptake period, excise the entire plant and press it against a phosphor imaging screen for autoradiography to visualize the distribution of radioactivity.
-
Alternatively, for more detailed analysis, dissect the plant into different organs (e.g., treated leaves, other leaves, roots, reproductive tissues).
-
Extract metabolites from the dissected tissues and analyze them using radio-HPLC to identify and quantify the incorporation of [¹⁸F]FDG into specific metabolites, such as phenolic glycosides.
Visualizations
References
- 1. Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) to study carbon allocation in plants after herbivore attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycolysis In Vitro with 2-Deoxy-2-fluoro-D-glucose-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that has become an invaluable tool in the study of glucose metabolism, particularly in oncology. Its carbon-13 labeled version, 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), offers a stable isotope tracer for in vitro investigations of glycolysis using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Once transported into the cell by glucose transporters (GLUTs), 2-FDG-13C6 is phosphorylated by hexokinase to 2-FDG-13C6-phosphate.[1] This phosphorylated form cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell.[2] This accumulation allows for the sensitive measurement of glucose uptake and the initial steps of glycolysis. These application notes provide detailed protocols for utilizing 2-FDG-13C6 to probe glycolytic flux in vitro, offering insights into cellular metabolism and the effects of therapeutic agents.
Key Applications
-
Quantitative analysis of glucose uptake: Direct measurement of 2-FDG-13C6 accumulation provides a reliable quantification of glucose transport into the cell.
-
Screening of glycolysis inhibitors: Evaluating the effect of small molecules on 2-FDG-13C6 uptake can identify potential inhibitors of glucose transport or hexokinase activity.[3]
-
Metabolic flux analysis: Tracing the 13C label through the initial steps of glycolysis can provide insights into the regulation of this critical pathway.
-
Comparative studies of cell lines: Differences in 2-FDG-13C6 uptake can reveal variations in the metabolic phenotypes of different cancer cell lines or between healthy and diseased cells.
Experimental Workflow Overview
The general workflow for an in vitro study using 2-FDG-13C6 involves several key stages, from cell culture to data analysis.
References
Troubleshooting & Optimization
Optimizing 2-Deoxy-2-fluoro-D-glucose-¹³C₆ Uptake Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆) in cell-based uptake assays. The following sections offer detailed experimental protocols, data presentation tables, and visual diagrams to facilitate assay optimization and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 2-FDG-¹³C₆ over other glucose analogs?
A1: 2-FDG-¹³C₆ is a stable, non-radioactive isotopically labeled glucose analog. Its key advantage lies in its suitability for mass spectrometry-based detection, which allows for highly specific and quantitative analysis of glucose uptake and metabolism. Unlike radiolabeled analogs, it does not require specialized handling of radioactive materials. The ¹³C₆ labeling provides a distinct mass shift, enabling clear differentiation from endogenous (unlabeled) glucose and its metabolites.
Q2: How is 2-FDG-¹³C₆ taken up and processed by cells?
A2: Similar to its radiolabeled counterpart ([¹⁸F]FDG), 2-FDG-¹³C₆ is transported into the cell primarily by Glucose Transporters (GLUTs). Once inside, it is phosphorylated by hexokinase to form 2-FDG-¹³C₆-6-phosphate. This phosphorylated form is then trapped within the cell, as it cannot be readily metabolized further in the glycolytic pathway. The accumulation of 2-FDG-¹³C₆-6-phosphate is therefore proportional to the rate of glucose uptake.
Q3: What are the critical factors to consider for optimizing a 2-FDG-¹³C₆ uptake assay?
A3: Key factors for optimization include cell density, the concentration of the 2-FDG-¹³C₆ tracer, incubation time, and the metabolic state of the cells. Each of these parameters can significantly impact the measured uptake and should be empirically determined for each cell line and experimental condition.[1]
Q4: Can I use serum in my culture medium during the assay?
A4: It is highly recommended to use serum-free medium or dialyzed fetal bovine serum (FBS) during the tracer incubation period. Standard serum contains unlabeled glucose and other small molecules that can compete with 2-FDG-¹³C₆ for uptake, leading to an underestimation of the true uptake rate.
Troubleshooting Guide
This guide addresses common issues encountered during 2-FDG-¹³C₆ uptake assays, from the experimental setup to the final LC-MS analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Edge Effects: Temperature and humidity gradients in multi-well plates. 3. Inaccurate Pipetting: Errors in adding tracer or quenching solutions. | 1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote even settling. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Use calibrated pipettes and consider using a multi-channel pipette for simultaneous additions where appropriate. |
| Low Signal/Poor ¹³C Enrichment | 1. Suboptimal Labeling Duration: Incubation time is too short for sufficient tracer accumulation. 2. Low Tracer Concentration: The concentration of 2-FDG-¹³C₆ is too low. 3. Competition from Unlabeled Glucose: Presence of unlabeled glucose in the medium. 4. Low GLUT Expression: The cell line used has low expression of glucose transporters. | 1. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for your cell line.[1] 2. Conduct a dose-response experiment with varying concentrations of 2-FDG-¹³C₆ to find a concentration that provides a robust signal without saturating the transporters. 3. Use glucose-free medium for the assay and ensure any supplements (like serum) are dialyzed. 4. Verify GLUT1 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a method to induce GLUT1 expression. |
| High Background Signal in LC-MS | 1. Incomplete Washing: Residual extracellular 2-FDG-¹³C₆ remains after quenching. 2. Contamination: Contamination from reagents or labware. 3. Matrix Effects: Co-eluting compounds from the cell lysate suppress or enhance the signal of the analyte. | 1. Increase the number and volume of washes with ice-cold PBS after the incubation step. Ensure complete aspiration of the wash buffer between steps. 2. Use high-purity solvents and reagents (LC-MS grade). Ensure all tubes and pipette tips are clean. 3. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different column or modifying the mobile phase gradient. Perform a spike-in experiment with a known amount of standard in the matrix to assess the extent of ion suppression or enhancement. |
| Inconsistent LC-MS Results (Peak Shape, Retention Time) | 1. Column Degradation: The analytical column is old or has been exposed to harsh conditions. 2. Mobile Phase Issues: Incorrect composition, pH, or degradation of the mobile phase. 3. System Contamination: Buildup of contaminants in the LC system. | 1. Replace the analytical column. Use a guard column to extend the life of the main column. 2. Prepare fresh mobile phase daily. Ensure accurate pH adjustment and proper mixing. 3. Flush the LC system with a strong solvent to remove contaminants. |
Data Presentation
Quantitative data from 2-FDG-¹³C₆ uptake assays should be presented in a clear and organized manner to allow for easy comparison between different experimental conditions. Below are example tables illustrating how to present such data.
Table 1: Effect of Incubation Time on 2-FDG-¹³C₆ Uptake (Illustrative Data)
| Incubation Time (minutes) | Intracellular 2-FDG-¹³C₆-6-phosphate (pmol/million cells) |
| 15 | 150.2 ± 12.5 |
| 30 | 285.7 ± 20.1 |
| 60 | 450.9 ± 35.8 |
| 120 | 550.3 ± 42.3 |
Table 2: Effect of Cell Density on 2-FDG-¹³C₆ Uptake (Illustrative Data)
| Cell Seeding Density (cells/well) | Intracellular 2-FDG-¹³C₆-6-phosphate (pmol/million cells) at 60 min |
| 50,000 | 510.4 ± 38.9 |
| 100,000 | 465.1 ± 30.2 |
| 200,000 | 380.6 ± 25.5 |
| 400,000 | 290.8 ± 19.7 |
Note: As demonstrated in studies with [¹⁸F]FDG, uptake per cell tends to be lower at higher cell densities.[1]
Table 3: Effect of Glucose Transporter Inhibition on 2-FDG-¹³C₆ Uptake (Illustrative Data)
| Treatment | Intracellular 2-FDG-¹³C₆-6-phosphate (pmol/million cells) at 60 min | % Inhibition |
| Vehicle Control | 455.2 ± 33.1 | - |
| GLUT1 Inhibitor (e.g., BAY-876, 20 nM) | 85.9 ± 9.8 | 81.1% |
Experimental Protocols
The following is a generalized protocol for an in vitro 2-FDG-¹³C₆ uptake assay followed by LC-MS analysis. This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium (consider using dialyzed FBS)
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-2-fluoro-D-glucose-¹³C₆ (sterile solution)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
80% Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS system with a suitable column (e.g., HILIC)
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density determined to be in the linear range of the assay for your cell type.
-
Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Cell Starvation (Optional but Recommended):
-
To reduce basal glucose uptake, aspirate the complete medium.
-
Wash the cells once with warm, glucose-free medium.
-
Incubate the cells in glucose-free medium for 1-2 hours.
-
-
Tracer Incubation:
-
Prepare the labeling medium by adding 2-FDG-¹³C₆ to pre-warmed, glucose-free medium to the desired final concentration (e.g., 100-200 µM).
-
Aspirate the starvation medium and add the labeling medium to each well.
-
Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.
-
-
Metabolism Quenching and Cell Lysis:
-
To stop the uptake, quickly aspirate the labeling medium.
-
Immediately wash the cells three times with ice-cold PBS, ensuring complete removal of the buffer after each wash.
-
Place the plate on ice and add a sufficient volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 12-well plate).
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method optimized for the detection of sugar phosphates. A HILIC column with negative ion mode ESI is often suitable.
-
Monitor the mass transition for 2-FDG-¹³C₆-6-phosphate.
-
Quantify the peak area corresponding to the labeled metabolite and normalize to cell number or protein content.
-
Mandatory Visualizations
Signaling Pathways
The uptake of 2-FDG-¹³C₆ is primarily mediated by GLUT1 and can be stimulated by insulin (B600854) in sensitive cell types. The diagrams below illustrate these pathways.
Caption: Basal uptake pathway of 2-FDG-¹³C₆ via GLUT1 transporter.
References
Technical Support Center: 2-Deoxy-2-fluoro-D-glucose-13C6 NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6) in NMR-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-FDG-13C6 NMR spectrum show two sets of peaks?
A1: 2-Deoxy-2-fluoro-D-glucose, like many sugars, exists in solution as an equilibrium mixture of two anomers: the α-anomer and the β-anomer.[1] These two forms are diastereomers and will have distinct sets of signals in both ¹³C and ¹⁹F NMR spectra. The ratio of the two anomers can be influenced by the solvent and temperature.
Q2: I see more peaks than expected, even after accounting for the anomers. What could be the cause?
A2: There are several possibilities for unexpected peaks in your spectrum:
-
Impurities: The sample may contain residual solvents from synthesis or purification, or other contaminants.
-
Degradation: The 2-FDG-13C6 may have degraded over time.
-
¹³C Satellites: In ¹⁹F NMR spectra, you may observe small satellite peaks symmetrically flanking a large central peak. These are due to the 1.1% natural abundance of ¹³C coupling to the fluorine atom. In a fully ¹³C-labeled compound like 2-FDG-13C6, these will be the main signals.
-
Fluoride (B91410) Contamination: Free fluoride ions can leach from glass NMR tubes, giving rise to a sharp peak in the ¹⁹F NMR spectrum.[1]
Q3: Why are the splittings in my ¹³C spectrum so complex?
A3: The complexity arises from heteronuclear coupling between the ¹³C nuclei and the ¹⁹F nucleus. You will observe J(C,F) couplings, which can extend over several bonds. Additionally, in a fully ¹³C labeled molecule, you will also see ¹³C-¹³C couplings (J(C,C)), further increasing the complexity of the multiplets.
Q4: How can I simplify my spectra to aid interpretation?
A4: Several NMR techniques can help simplify your spectra:
-
Proton Decoupling: This is a standard technique to simplify ¹³C spectra by removing the splitting from attached protons.
-
Fluorine Decoupling: Similarly, you can decouple the ¹⁹F nucleus to simplify the ¹³C spectrum by removing J(C,F) splittings.
-
2D NMR: Two-dimensional NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), can help to correlate connected nuclei and resolve overlapping signals. For fluorinated compounds, ¹⁹F-¹³C HETCOR (Heteronuclear Correlation) can be particularly useful.[2]
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio
Possible Causes:
-
Low sample concentration.
-
Insufficient number of scans.
-
Improperly tuned probe.
-
Presence of paramagnetic impurities.
Solutions:
-
Increase Concentration: If possible, increase the concentration of your 2-FDG-13C6 sample.
-
Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio. Remember that the signal-to-noise ratio increases with the square root of the number of scans.
-
Tune and Match the Probe: Ensure the NMR probe is properly tuned to the ¹³C and/or ¹⁹F frequency and matched to the impedance of the spectrometer.
-
Sample Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening and loss of signal.
Problem 2: Broad or Distorted Peak Shapes
Possible Causes:
-
Poor shimming of the magnetic field.
-
Sample viscosity is too high.
-
Presence of solid particles in the sample.
-
Chemical or conformational exchange.
Solutions:
-
Shimming: Carefully shim the magnetic field to improve its homogeneity across the sample.
-
Lower Concentration: High sample concentrations can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Filter the Sample: Ensure your sample is completely dissolved and free of any particulate matter by filtering it into the NMR tube.
-
Temperature Variation: If the broad lines are due to chemical or conformational exchange, acquiring the spectrum at a different temperature (either higher or lower) may help to either slow down or speed up the exchange process, resulting in sharper peaks.
Problem 3: Inaccurate Integrals
Possible Causes:
-
Incomplete relaxation of the nuclei between scans.
-
Poor baseline correction.
-
Overlapping peaks.
Solutions:
-
Increase Relaxation Delay: Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all nuclei.
-
Baseline Correction: Apply a proper baseline correction algorithm to the spectrum before integration.
-
Deconvolution: For overlapping peaks, use a deconvolution software to fit the individual peaks and obtain more accurate integrals.
Quantitative Data
The following tables summarize the expected NMR spectral data for the α and β anomers of 2-Deoxy-2-fluoro-D-glucose in D₂O. Note that chemical shifts can be influenced by solvent, temperature, and pH. The ¹³C data is based on known values for D-glucose, with expected shifts influenced by the fluorine substitution.
Table 1: Expected ¹³C and ¹⁹F Chemical Shifts (ppm) for 2-Deoxy-2-fluoro-D-glucose Anomers in D₂O
| Carbon/Fluorine | α-Anomer (ppm) | β-Anomer (ppm) |
| C1 | ~92.5 | ~96.5 |
| C2 | ~90.0 (d, ¹J(C,F) ≈ 180 Hz) | ~90.5 (d, ¹J(C,F) ≈ 180 Hz) |
| C3 | ~72.0 | ~75.0 |
| C4 | ~70.5 | ~70.5 |
| C5 | ~72.0 | ~76.5 |
| C6 | ~61.5 | ~61.5 |
| ¹⁹F | ~ -200 to -210 | ~ -200 to -210 |
Note: The chemical shift of C2 will be significantly affected by the fluorine atom and will appear as a doublet due to the one-bond C-F coupling. The other carbons will also show smaller couplings to fluorine.
Table 2: Expected J-Coupling Constants (Hz) for 2-Deoxy-2-fluoro-D-glucose
| Coupling | Expected Value (Hz) | Notes |
| ¹J(C2,F) | 180 - 200 | Large one-bond coupling. |
| ²J(C1,F) | 15 - 25 | Two-bond coupling. |
| ²J(C3,F) | 15 - 25 | Two-bond coupling. |
| ³J(H1,H2) | ~3.5 (α), ~8.0 (β) | Useful for anomer identification. |
| ²J(H2,F) | 45 - 55 | Large two-bond coupling. |
| ³J(C,C) | 30 - 45 | Typical one-bond C-C coupling in ¹³C labeled compounds. |
Experimental Protocols
Standard Sample Preparation for 2-FDG-13C6 NMR
-
Weigh Sample: Accurately weigh 10-50 mg of this compound.
-
Dissolve: Dissolve the sample in 0.5 - 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity.
-
Homogenize: Gently vortex the sample to ensure a homogeneous solution.
1D ¹³C{¹H} NMR Acquisition Protocol
This protocol outlines the acquisition of a standard proton-decoupled ¹³C NMR spectrum.
-
Insert Sample: Insert the prepared NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Load Experiment: Load a standard ¹³C proton-decoupled experiment.
-
Set Parameters:
-
Spectral Width (SW): Set a spectral width that covers the expected range of ¹³C chemical shifts (e.g., 0 to 120 ppm for 2-FDG-13C6).
-
Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shifts (e.g., ~60-70 ppm).
-
Number of Scans (NS): Set an appropriate number of scans to achieve the desired signal-to-noise ratio (e.g., 1024 or higher).
-
Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation.
-
Acquisition Time (AQ): Set to achieve the desired resolution.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.
Visualizations
Caption: General experimental workflow for NMR analysis of 2-FDG-13C6.
References
Improving signal-to-noise in 13C NMR with labeled compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 13C NMR experiments using isotopically labeled compounds to achieve a higher signal-to-noise ratio (S/N).
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my standard 13C NMR spectrum so low?
A1: The low signal-to-noise (S/N) ratio in 13C NMR spectroscopy is due to two primary factors. First, the natural abundance of the NMR-active 13C isotope is only 1.1%, while the far more abundant 12C isotope is NMR-inactive.[1][2][3][][5][6][7] Second, the gyromagnetic ratio of a 13C nucleus is about four times lower than that of a proton (1H), which results in inherently weaker signals.[1][5][7] Consequently, acquiring a 13C spectrum with an adequate S/N ratio requires more sample, longer acquisition times, or both.[6]
Q2: How does using a 13C-labeled compound fundamentally improve the S/N ratio?
A2: Using a 13C-labeled compound overcomes the primary obstacle of low natural abundance. By synthetically enriching a molecule with 13C at specific or all carbon positions, the number of NMR-active nuclei in the sample is dramatically increased. This approach transforms the source of the 13C signal from a small, naturally occurring fraction to a deliberately enriched population.[] The result is a significant enhancement in signal intensity, which can reduce experimental acquisition times from days to hours or even minutes.[]
Q3: I'm using a uniformly 13C-labeled protein, but my spectrum is crowded and has broad lines. What can I do?
A3: Uniformly 13C-labeling a large molecule like a protein can lead to spectral challenges. The high number of signals can cause significant overlap, and strong one-bond 13C-13C scalar and dipolar couplings contribute to line broadening. To address this, consider selective or reverse labeling strategies.[8] For instance, you can grow your protein in a 13C-enriched medium but supplement it with specific unlabeled amino acids to remove their signals from the spectrum (reverse labeling).[8] Alternatively, using precursors that label only alternating carbons can reduce 13C-13C couplings and simplify the spectrum.
Q4: I am not seeing the signal for a quaternary carbon in my 13C-labeled compound. Is it missing?
A4: Quaternary carbons (those without directly attached protons) often exhibit very long longitudinal relaxation times (T₁).[2] If the relaxation delay (D1) in your experiment is too short, these nuclei do not have enough time to return to their equilibrium state between scans, leading to signal saturation and a very weak or invisible peak.[2][9] This issue is exacerbated because they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from protons.[10] To observe these signals, you must increase the relaxation delay (D1), often to several seconds, or use a smaller flip angle to reduce saturation.[2]
Q5: What is Dynamic Nuclear Polarization (DNP), and when should I consider it for my 13C-labeled sample?
A5: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically enhances NMR signal intensity by transferring the very high spin polarization of electrons to the target nuclei.[11][12] This is achieved by irradiating the sample with microwaves in the presence of a stable radical polarizing agent.[12][13] DNP can boost 13C signals by several orders of magnitude, with theoretical enhancements up to ~2640 times.[13] It is particularly powerful for studying transient chemical phenomena, low-concentration metabolites, or for structural studies of biological solids where sensitivity is a major limitation.[1][14]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Signal-to-Noise
If you are experiencing a poor S/N ratio with your 13C-labeled sample, follow this systematic workflow to diagnose and resolve the issue.
References
- 1. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 12. Dynamic Nuclear Polarization (DNP) Spectroscopy | Bridge12 [bridge12.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dynamic nuclear polarization-enhanced 13C NMR spectroscopy of static biological solids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ¹⁸F-Labeled 2-Fluoro-2-Deoxy-D-Glucose ([¹⁸F]FDG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ¹⁸F-FDG.
Troubleshooting Guides
This section addresses common issues encountered during ¹⁸F-FDG synthesis, offering potential causes and recommended solutions.
Low Radiochemical Yield (RCY)
A diminished radiochemical yield is one of the most frequent challenges in ¹⁸F-FDG synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inefficient Trapping of [¹⁸F]Fluoride | - Verify QMA Cartridge Integrity: Ensure the quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge is not expired and has been properly conditioned. An old or improperly conditioned cartridge will not efficiently trap the [¹⁸F]fluoride from the [¹⁸O]water.[1] - Check for Leaks: Inspect all lines and connections between the cyclotron target and the synthesis module for any potential leaks. |
| Incomplete Elution of [¹⁸F]Fluoride | - Eluent Composition: Confirm the correct composition and volume of the elution solution (typically a mixture of potassium carbonate and Kryptofix 2.2.2 in acetonitrile (B52724)/water).[2] Insufficient base or Kryptofix will result in poor elution from the QMA cartridge. - Eluent Delivery: Ensure the eluent is properly delivered to the QMA cartridge and that there are no blockages in the fluid pathways. |
| Presence of Water in the Reaction Mixture | - Azeotropic Drying: Ensure the azeotropic drying step is sufficient to remove all water from the [¹⁸F]fluoride/Kryptofix complex. Residual water will significantly reduce the nucleophilicity of the [¹⁸F]fluoride.[3] - Anhydrous Solvents: Use fresh, anhydrous acetonitrile for the reaction. Solvents can absorb moisture from the atmosphere over time. |
| Degradation of Mannose Triflate Precursor | - Proper Storage: Store the mannose triflate precursor according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.[4][5] - Fresh Precursor: If in doubt, use a fresh vial of the precursor. |
| Suboptimal Reaction Temperature | - Verify Heater Function: Check the temperature of the reaction vessel to ensure it reaches and maintains the optimal temperature for the nucleophilic substitution reaction (typically 80-120°C).[6] - Temperature Calibration: Calibrate the temperature sensor of the synthesis module regularly. |
| Insufficient Reaction Time | - Optimize Reaction Time: While a shorter synthesis time is desirable, ensure the nucleophilic substitution step has sufficient time to proceed to completion (typically 5-15 minutes).[6] |
| Mechanical or Software Issues | - System Self-Check: Perform a system self-check or diagnostic test on the automated synthesizer to identify any mechanical (e.g., valve failures) or software glitches.[1] - Check for Blockages: Inspect cartridges and lines for any blockages that may impede the flow of reagents.[1] |
Low Radiochemical Purity (RCP)
Impurities in the final product can compromise its quality and safety. This section addresses common causes of low radiochemical purity.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Verify Hydrolysis Conditions: Ensure the correct concentration of acid (e.g., 1-2 M HCl) or base (e.g., 0.5-1 M NaOH) is used for the hydrolysis step.[6] - Optimize Hydrolysis Time and Temperature: For acid hydrolysis, ensure the temperature (100-130°C) and time (5-10 minutes) are adequate.[6][7] For base hydrolysis, ensure sufficient time (around 5 minutes) at room temperature.[6] Extending the hydrolysis time can improve the removal of acetyl protecting groups.[7] |
| Presence of Unreacted [¹⁸F]Fluoride | - Purification Cartridge Efficacy: Check the efficiency of the alumina (B75360) cartridge, which is responsible for removing unreacted [¹⁸F]fluoride. Replace the cartridge if necessary. |
| Presence of Acetylated Intermediates | - Incomplete Hydrolysis: This is the primary cause. Refer to the troubleshooting steps for "Incomplete Hydrolysis" above. - Purification: Ensure the C18 cartridge is effectively trapping the more lipophilic acetylated intermediates. |
| Formation of [¹⁸F]Fluorodeoxymannose ([¹⁸F]FDM) | - Alkaline Hydrolysis Temperature: While alkaline hydrolysis is typically performed at room temperature, elevated temperatures can lead to the epimerization of [¹⁸F]FDG to [¹⁸F]FDM. Ensure the reaction is not being unintentionally heated. |
| Radiolysis | - Use of Stabilizers: For high radioactivity concentrations, the addition of a stabilizer like ethanol (B145695) (0.1-0.2%) can help prevent radiolysis of the final product.[8][9] - Minimize Time: Minimize the time between the end of synthesis and quality control/use to reduce the effects of radiolysis.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for ¹⁸F-FDG synthesis?
A1: The most widely used method for routine production of ¹⁸F-FDG is the nucleophilic substitution reaction.[3][11] This method involves the reaction of "no-carrier-added" [¹⁸F]fluoride with a mannose triflate precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), followed by hydrolysis to remove the protecting acetyl groups.[3] This method is favored due to its higher and more consistent yields and shorter reaction times compared to the older electrophilic fluorination method.[3]
Q2: Why is Kryptofix 2.2.2 used in the synthesis?
A2: Kryptofix 2.2.2 is a phase-transfer catalyst, specifically a cryptand, that is used to increase the reactivity of the [¹⁸F]fluoride ion.[3] It chelates the potassium ion (K⁺), which is typically used as a counterion for the [¹⁸F]fluoride, preventing the formation of a strong ion pair between K⁺ and F⁻. This leaves the "naked" [¹⁸F]fluoride ion more nucleophilic and available to react with the mannose triflate precursor.
Q3: What are the key steps in the automated synthesis of ¹⁸F-FDG?
A3: The automated synthesis of ¹⁸F-FDG generally follows these key steps:
-
[¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced in a cyclotron and transferred to the synthesis module, where it is trapped on a QMA anion exchange cartridge.[2]
-
Elution and Drying: The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution containing potassium carbonate and Kryptofix 2.2.2. The solvent is then removed through azeotropic distillation to yield an anhydrous [¹⁸F]fluoride-Kryptofix complex.[6]
-
Radiolabeling Reaction: A solution of mannose triflate in anhydrous acetonitrile is added to the dried complex, and the mixture is heated to facilitate the nucleophilic substitution reaction, forming acetyl-protected ¹⁸F-FDG.[6]
-
Hydrolysis: The acetyl protecting groups are removed by either acid or base hydrolysis.[6]
-
Purification: The reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges (typically alumina and C18) to remove impurities.[6]
-
Formulation: The purified ¹⁸F-FDG is eluted with sterile water for injection and passed through a sterile filter into a sterile vial.[6]
Q4: What are the common chemical impurities in the final ¹⁸F-FDG product?
A4: Common chemical impurities can include:
-
Kryptofix 2.2.2: Residual amounts of the phase-transfer catalyst.
-
Acetonitrile and Ethanol: Residual solvents from the synthesis and purification steps.
-
2-Chloro-2-deoxy-D-glucose (ClDG): Can be formed if chloride ions are present.
-
Unreacted Mannose Triflate and its hydrolysis byproducts.
Pharmacopeias set strict limits for the presence of these impurities in the final product.[3][11]
Q5: How does temperature affect the synthesis of ¹⁸F-FDG?
A5: Temperature is a critical parameter in ¹⁸F-FDG synthesis. The nucleophilic substitution reaction requires heating, typically in the range of 80-120°C, to proceed efficiently.[6] Insufficient temperature can lead to low radiochemical yields. Conversely, excessively high temperatures during alkaline hydrolysis can promote the formation of the unwanted epimer, [¹⁸F]FDM. Acid hydrolysis also requires elevated temperatures (100-130°C).[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the automated synthesis of ¹⁸F-FDG. These values can serve as a benchmark for optimizing your own synthesis parameters.
Table 1: Typical Synthesis Parameters and Yields for Automated ¹⁸F-FDG Production
| Parameter | GE TRACERlab MX | Siemens Explora FDG4 | IBA Synthera |
| Precursor (Mannose Triflate) | ~20-30 mg | ~25 mg | ~20-30 mg |
| Radiolabeling Temperature | 125°C[2] | 100°C | 110°C |
| Radiolabeling Time | 2 min[2] | 8 min | 15 min[12] |
| Hydrolysis Method | Base (2N NaOH)[2] | Acid (1M HCl) | Base (1M aq. TMAH)[12] |
| Hydrolysis Temperature | Room Temperature[2] | 100°C | N/A |
| Hydrolysis Time | 3 min[2] | 5 min | N/A |
| Total Synthesis Time | ~25-35 min | ~40-50 min | ~58 min[12] |
| Radiochemical Yield (non-decay corrected) | 52-72%[2] | 55 ± 2%[4][5] | 75-85% (decay corrected)[13] |
| Radiochemical Purity | >90%[2] | >96%[4][5] | 95.8-98.2%[13] |
Table 2: Impact of Key Parameters on Radiochemical Yield and Purity
| Parameter Varied | Observation | Reference |
| Reaction Temperature | Increasing temperature generally increases the rate of the nucleophilic substitution, potentially improving yield up to an optimal point. | |
| Reaction Time (Fluorination) | Longer reaction times can lead to higher yields but may also increase the formation of byproducts if too long. | [14] |
| Hydrolysis Time (Acid) | Extending acid hydrolysis time can increase radiochemical purity by more completely removing acetyl protecting groups, but may slightly decrease overall activity due to decay. | [7] |
| Precursor Amount | While a sufficient amount is necessary, excessive precursor can lead to purification challenges and does not necessarily increase yield beyond a certain point. Reducing the precursor amount can simplify purification. | [15] |
| Initial [¹⁸F]Fluoride Activity | Higher starting activities can sometimes lead to a slight decrease in decay-corrected radiochemical yield and purity due to radiolysis. | [16] |
| Ethanol Concentration | The addition of 0.2% ethanol can stabilize ¹⁸F-FDG at high radioactive concentrations for up to 12 hours. |
Experimental Protocols
A detailed, step-by-step protocol for a common automated synthesis platform is provided below as a representative example.
Representative Protocol for Automated ¹⁸F-FDG Synthesis (GE TRACERlab MX)
-
Preparation:
-
Perform a system self-test, including a vacuum leak test.
-
Install a new, pre-conditioned QMA cartridge and a new set of purification cartridges (Alumina N and C18).
-
Load the required reagents into the synthesizer:
-
Eluent vial: Potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Precursor vial: Mannose triflate (typically 20-30 mg) in anhydrous acetonitrile.
-
Hydrolysis reagent: 2N Sodium Hydroxide.
-
Neutralization and elution solutions.
-
-
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the [¹⁸F]fluoride in [¹⁸O]water from the cyclotron target through the QMA cartridge. The [¹⁸O]water is recovered.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using the eluent solution.
-
-
Azeotropic Drying:
-
Heat the reaction vessel to approximately 110-120°C under a stream of nitrogen or argon and vacuum to azeotropically remove water. This step is critical for activating the [¹⁸F]fluoride.
-
-
Radiolabeling:
-
Add the mannose triflate solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.
-
Heat the reaction mixture to 125°C for 2 minutes to facilitate the nucleophilic substitution.[2]
-
-
Hydrolysis:
-
Cool the reaction vessel.
-
Dilute the reaction mixture with sterile water and pass it through a C18 Sep-Pak cartridge to trap the acetylated ¹⁸F-FDG.
-
Wash the C18 cartridge with additional sterile water.
-
Pass 2N NaOH through the C18 cartridge and allow it to react for approximately 3 minutes at room temperature to remove the acetyl protecting groups.[2]
-
-
Purification:
-
Elute the hydrolyzed ¹⁸F-FDG from the C18 cartridge.
-
Pass the solution through an Alumina N cartridge to remove any unreacted [¹⁸F]fluoride.
-
The purified ¹⁸F-FDG solution is then passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.
-
-
Quality Control:
-
Perform quality control tests on the final product, including visual inspection, pH measurement, radiochemical purity and identity (TLC or HPLC), and tests for residual solvents and Kryptofix 2.2.2.[2]
-
Visualizations
Logical Workflow for Troubleshooting Low Radiochemical Yield
Caption: A flowchart for troubleshooting low radiochemical yield in ¹⁸F-FDG synthesis.
Experimental Workflow for Automated ¹⁸F-FDG Synthesis
Caption: The general experimental workflow for automated ¹⁸F-FDG synthesis.
Chemical Reaction Pathway for Nucleophilic ¹⁸F-FDG Synthesis
Caption: The chemical reaction pathway for the nucleophilic synthesis of ¹⁸F-FDG.
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Futureproofing [18F]Fludeoxyglucose manufacture at an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. researchgate.net [researchgate.net]
- 8. ijrr.com [ijrr.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ibaradiopharmasolutions.cn [ibaradiopharmasolutions.cn]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Long-term quality assurance of [18F]-fluorodeoxyglucose (FDG) manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Signal in 13C Tracer Experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background signals and ensure data accuracy in ¹³C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What constitutes "background signal" in ¹³C tracer experiments?
A1: Background signal refers to any signal detected by the mass spectrometer that does not originate from the experimentally introduced ¹³C-labeled tracer. This can include signals from the natural abundance of ¹³C, chemical contaminants, instrument noise, and carryover from previous analyses.[1][2] The primary goal is to distinguish between isotopes introduced experimentally and those naturally present at the start of an experiment.[3]
Q2: Why is minimizing background signal critically important?
Q3: How does the natural abundance of ¹³C contribute to the background signal?
A3: Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[3] This means that even in an unlabeled biological sample, any given carbon-containing molecule will have a small population that naturally contains one or more ¹³C atoms. This natural isotopic distribution contributes to the M+1, M+2, etc., peaks in the mass spectrum and must be mathematically corrected to accurately determine the enrichment from the introduced tracer.[3][5]
Troubleshooting Guide
This guide addresses specific issues encountered during ¹³C tracer experiments in a question-and-answer format.
Issue 1: High background noise is observed across the entire mass spectrum.
-
Symptoms: The baseline of the total ion chromatogram (TIC) is significantly elevated, making it difficult to distinguish real peaks from the noise.[1]
-
Potential Causes & Solutions:
-
Contaminated Solvents or Reagents: Even high-purity, LC-MS grade solvents can contain trace impurities that contribute to background noise.[1][2]
-
Contaminated LC/GC System: The instrument's fluidic path, including tubing, seals, and the column, can accumulate contaminants over time.
-
System Leaks: Air leaking into the system can introduce contaminants and cause an unstable spray in LC-MS or a high background in GC-MS (indicated by high nitrogen and oxygen ions).[1][7]
-
Issue 2: Specific, unexpected peaks are present in my chromatograms.
-
Symptoms: Consistent, non-labeled peaks appear in blanks and samples, often corresponding to common contaminants.
-
Potential Causes & Solutions:
-
Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic labware such as pipette tips, tubes, and solvent bottle caps.[1][2]
-
Solution: Whenever possible, use glass or certified low-leachable polypropylene (B1209903) labware. Avoid storing solvents in plastic containers for extended periods.[1]
-
-
Polymer Contamination: Polymers like polyethylene (B3416737) glycol (PEG) or polypropylene glycol (PPG) from detergents, lubricants, or certain plastics can cause a characteristic series of repeating ions in the mass spectrum.[1]
-
Solution: Identify and eliminate the source of the polymer. Ensure all glassware is thoroughly rinsed with high-purity water and solvents after washing.
-
-
Carryover from Previous Injections: Residual analytes from a highly concentrated sample can be retained in the injection port, syringe, or on the column and elute in subsequent runs.[1]
-
Issue 3: My ¹³C enrichment calculations seem inaccurate.
-
Symptoms: The calculated fractional enrichment is unexpectedly low, or the mass isotopologue distribution (MID) deviates from the expected pattern.
-
Potential Causes & Solutions:
-
Inadequate Natural Abundance Correction: The contribution of naturally occurring ¹³C is not being properly subtracted from the measured signal.
-
Contamination with Unlabeled Metabolites: The presence of significant amounts of unlabeled lactate, succinate, citrate, and other organic acids has been reported as a source of contamination in sample preparation.[5]
-
Solution: Analyze procedural blanks (extractions performed on empty plates or tubes) to identify contaminants introduced during sample preparation.[5] For some analyses, excluding the M0 isotopologue from calculations can mitigate the impact of this contamination, as it primarily affects the unlabeled portion.[5]
-
-
Isotopic Impurity of the Tracer: The ¹³C-labeled tracer is not 100% pure. For example, a U-¹³C₆-glucose tracer with 99% isotopic purity will contain a small fraction of molecules that are not fully labeled.[4][9]
-
Data Presentation
Table 1: Common Sources of Chemical Background and Mitigation Strategies
| Source of Contamination | Common Examples | Mitigation Strategy | Expected Outcome |
| Labware | Phthalates, other plasticizers | Switch to glass or polypropylene labware.[1][2] | Reduction or disappearance of phthalate-related peaks.[1] |
| Solvents/Reagents | Various trace impurities | Use fresh, high-purity, LC-MS or GC-MS grade solvents.[1][2] | A cleaner baseline in subsequent blank runs.[1] |
| Personal Care Products | Keratins, lotions | Wear gloves and a lab coat at all times; work in a clean environment like a laminar flow hood.[1] | Reduction in keratin-related peptide peaks.[1] |
| GC/MS System | Septum bleed (siloxanes), column bleed | Use a high-quality, pre-conditioned septum and a low-bleed column.[7][8] | Reduction in siloxane peaks and a more stable baseline at high temperatures. |
| Sample Carryover | High-concentration analytes | Implement a rigorous wash cycle for the autosampler needle and injection port.[1] | Elimination of peaks corresponding to previously analyzed samples.[1] |
Table 2: Typical Isotopic Purity of Commercial ¹³C-Glucose Tracers
| Tracer | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| D-Glucose (U-¹³C₆) | ≥99% | ≥99% |
| D-Glucose (1-¹³C) | 98-99% | ≥98% |
| L-Glucose (1-¹³C) | ≥99% | Not specified |
| Data sourced from representative commercial suppliers.[9] |
Experimental Protocols
Protocol 1: Running a Blank Analysis to Identify System Contamination
This protocol is essential for identifying background ions that are consistently present in the analytical system.[1]
-
System Equilibration: Equilibrate the LC-MS or GC-MS system with the initial mobile phase or gas flow conditions until a stable baseline is achieved.[1]
-
Solvent Blank Injection: Inject a sample of the pure solvent (e.g., the initial mobile phase) using the same method as for the experimental samples.[2]
-
Procedural Blank Analysis: Prepare a "sample" that goes through the entire experimental workflow (extraction, derivatization, etc.) but contains no biological material. This helps identify contaminants from sample preparation steps.[5]
-
Data Acquisition: Acquire data for the blank runs using the same parameters as the actual samples.
-
Analysis: Examine the chromatograms and mass spectra for any background peaks. These peaks can be subtracted from the experimental sample data or used to identify and eliminate the source of contamination.
Protocol 2: General Sample Preparation for Metabolite Extraction from Tissues
This protocol provides a general workflow for extracting metabolites while minimizing contamination.
-
Tissue Homogenization: Homogenize 30-50 mg of frozen tissue in 1 mL of chilled 80% methanol (B129727) (LC-MS grade).[10] Use a bead beater or electronic tissue disruptor for efficient homogenization.
-
Freeze-Thaw Cycles: Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[10] This helps to lyse cells and release intracellular metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new, clean tube. Avoid disturbing the pellet.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a speed vacuum. Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying sources of background noise.
Caption: Conceptual diagram of desired vs. background signal sources.
Caption: Experimental workflow designed to assess and minimize sample carryover.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromforum.org [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotopic Impurity of 13C Labeled Glucose Tracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic impurity of 13C labeled glucose tracers in metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to correct for the isotopic impurity of 13C labeled glucose?
A1: Correcting for isotopic impurity is crucial for the accuracy of metabolic flux analysis (13C-MFA). Failure to account for both the natural abundance of 13C and impurities in the tracer can lead to distorted data and significant errors in calculated metabolic fluxes, potentially resulting in incorrect biological interpretations.[1][2]
Q2: What are the primary sources of isotopic variance in a 13C labeling experiment?
A2: There are two main sources:
-
Natural 13C Abundance: Carbon in biological systems and reagents is naturally composed of approximately 1.1% 13C and 98.9% 12C.[3][4][5] This natural distribution contributes to the mass isotopomer distribution of metabolites.
-
Tracer Impurity: The 13C labeled glucose tracer itself is never 100% pure. For instance, a batch of [U-13C6]-Glucose may contain molecules with five (M+5) or four (M+4) 13C atoms, in addition to the desired fully labeled (M+6) molecules.[6]
Q3: How does isotopic impurity affect my experimental results?
A3: Isotopic impurity can lead to an overestimation or underestimation of labeling from the tracer, which directly impacts the calculation of metabolic fluxes. For example, if a supposedly M+6 glucose tracer contains a significant fraction of M+5 glucose, the measured M+5 isotopologues of downstream metabolites will be artificially inflated.
Q4: What are the common software tools available for isotopic correction?
A4: Several software tools are available to correct raw mass spectrometry data for natural 13C abundance and tracer impurity. Commonly used tools include IsoCorrectoR, AccuCor, and IsoCor.[1][6][7]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Problem 1: Poor fit between simulated and measured labeling data after correction.
-
Possible Cause: The metabolic network model is incomplete or incorrect.
-
Troubleshooting Steps:
-
Verify Reactions: Double-check that all relevant metabolic reactions for your specific biological system and conditions are included in your model.[8][9]
-
Check Atom Transitions: Ensure the atom mapping for each reaction is accurate.[8][9]
-
Consider Compartmentalization: For eukaryotic cells, confirm that metabolic compartments (e.g., cytosol and mitochondria) and the transport between them are correctly represented.[8][9]
-
-
Possible Cause: The system has not reached an isotopic steady state.
-
Troubleshooting Steps:
-
Extend Labeling Time: Conduct a time-course experiment to determine the time required for your metabolites of interest to reach isotopic steady state. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.[6][10]
-
Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods.[8]
-
-
Possible Cause: Inaccurate measurement of tracer purity.
-
Troubleshooting Steps:
-
Verify Tracer Purity: Before your experiment, assess the isotopic purity of your 13C labeled glucose tracer using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Use Empirical Data: Input the experimentally determined tracer purity into your correction software instead of relying solely on the manufacturer's specifications.
-
Problem 2: Unexpectedly low 13C enrichment in target metabolites.
-
Possible Cause: Dilution from unlabeled carbon sources.
-
Troubleshooting Steps:
Data Presentation
Table 1: Natural Abundance of Carbon Isotopes
| Isotope | Natural Abundance (%) |
| 12C | ~98.9% |
| 13C | ~1.1% |
Table 2: Example Isotopic Purity of a Commercial [U-13C6]-Glucose Tracer
| Isotopologue | Abundance (%) |
| M+6 | 99.0 |
| M+5 | 0.8 |
| M+4 | 0.1 |
| M+3 | <0.1 |
| M+2 | <0.1 |
| M+1 | <0.1 |
| M+0 | <0.1 |
Note: This is an example, and the actual purity will vary by batch and manufacturer. It is essential to determine the purity of your specific tracer lot.
Experimental Protocols
Protocol 1: Assessment of 13C Glucose Isotopic Enrichment by GC-MS
This protocol describes the derivatization of glucose and subsequent analysis by GC-MS to determine the isotopic purity of a [U-13C6]-Glucose tracer.
1. Sample Preparation and Derivatization:
-
Dissolve a small amount of the 13C-labeled glucose in pyridine.
-
Add hydroxylamine (B1172632) hydrochloride and heat the mixture to form the oxime.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form the trimethylsilyl (B98337) (TMS) derivative.
2. GC-MS Analysis:
-
GC Column: Use a column suitable for carbohydrate analysis (e.g., a DB-5ms).
-
Injection: Inject the derivatized sample into the GC-MS.
-
MS Detection: Operate the mass spectrometer in full scan mode to acquire the mass spectrum of the derivatized glucose peak.
3. Data Analysis:
-
Identify the ion cluster corresponding to the molecular ion of the derivatized glucose.
-
Determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, M+3, M+4, M+5, M+6).
-
Calculate the isotopic purity by determining the percentage of the M+6 isotopologue relative to the sum of all isotopologues.
Visualizations
Caption: Workflow for isotopic impurity correction in 13C labeling experiments.
Caption: Logical relationship of isotopic variance sources and the goal of correction.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Deoxy-2-fluoro-D-glucose (FDG) Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-2-fluoro-D-glucose (FDG) in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for FDG in mice?
A1: Intravenous (IV) injection is the preferred route for rapid and systemic biodistribution of FDG.[1][2] This method, often performed via the tail vein using an indwelling catheter, helps prevent local retention of the tracer in surrounding tissues.[1][2] However, alternative routes such as retro-orbital (RO) and intraperitoneal (IP) injections can be effective alternatives. RO administration shows a similar temporal pattern of tumoral FDG uptake to IV injection up to 60 minutes post-administration.[3] IP injection is a practical alternative, particularly for later-phase imaging, though initial uptake is slower compared to IV and RO routes.[3][4] Per oral (PO) administration is generally not recommended due to delayed distribution and high gastrointestinal uptake.[3]
Q2: What is the standard fasting period for mice prior to FDG administration?
A2: Mice should be fasted overnight (approximately 8-12 hours) before an FDG-PET scan.[4][5] Fasting is crucial as it reduces blood glucose levels, and cerebral FDG uptake varies inversely with blood glucose.[2] A fasting period of 4 hours has also been suggested as sufficient to achieve stable blood glucose levels. For neurological studies, fasting is particularly important to enhance cerebral FDG uptake.[2]
Q3: Is anesthesia required during FDG administration and uptake?
A3: The use of anesthesia is a critical consideration and depends on the study's objectives. Administering FDG under isoflurane (B1672236) anesthesia can significantly decrease background uptake in brown fat and skeletal muscle, which can improve the visualization of tumors.[1][2][4] However, isoflurane can alter myocardial glucose metabolism.[1] For cardiac or neurological studies where minimizing anesthetic effects is crucial, a conscious uptake period of 40 minutes followed by anesthesia for imaging is recommended.[1][2]
Q4: How can I minimize FDG uptake in brown adipose tissue (BAT)?
A4: High FDG uptake in brown adipose tissue can interfere with the visualization of target tissues. To minimize this, it is recommended to keep the mice warm (around 30°C) for at least 30 minutes before the FDG injection and throughout the uptake period.[4][5] This can be achieved using heating pads, infrared lamps, or warm air.[5] Anesthesia, particularly isoflurane, also helps to reduce FDG uptake in brown fat.[4]
Q5: What is the optimal uptake time for FDG before PET imaging?
A5: The optimal uptake time can vary depending on the tumor model. For subcutaneous tumors, the mean standardized uptake value (SUVmean) has been shown to peak around 147 ± 48 minutes post-injection.[6][7] In autochthonous Eμ-Myc lymphomas, the peak is earlier, at approximately 74 ± 31 minutes.[6][7] For many studies, a static PET scan is typically performed 60 minutes after FDG injection.[4][8] It is advisable to perform imaging after the initial rapid uptake phase (beyond 60 minutes) to improve tumor-to-background contrast and reproducibility.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in muscle and brown fat | - Mouse was not properly warmed. - Anesthesia was not used during uptake. - Mouse was stressed during injection. | - Maintain the mouse's body temperature using a heating pad or lamp before and during uptake.[4][5] - Use isoflurane anesthesia during FDG administration and uptake to reduce muscle and brown fat activity.[1][2][4] - Handle mice gently to minimize stress. |
| Low FDG uptake in the target tumor | - High blood glucose levels due to inadequate fasting. - Suboptimal uptake timing. - Tumor type is not highly glycolytic. | - Ensure mice are fasted overnight (8-12 hours).[4][5] - Optimize the uptake period; consider imaging at later time points (>60 minutes) for better contrast.[6][7] - Verify the glycolytic activity of your tumor model. |
| Variable or inconsistent results between animals | - Inconsistent animal handling procedures. - Variations in blood glucose levels. - Differences in the volume or activity of injected FDG. | - Standardize all procedures, including fasting time, anesthesia, warming, and uptake duration.[2] - Measure and record blood glucose levels for each mouse to account for variability.[9] - Administer a consistent volume and activity of FDG per mouse, typically around 100 µCi.[8] |
| High FDG signal in the heart | - Mouse was not fasted. - Use of isoflurane anesthesia. | - Ensure proper overnight fasting to suppress myocardial uptake.[4][10] - If cardiac imaging is not the primary goal, the increased heart signal with isoflurane may be acceptable. For cardiac studies, consider a conscious uptake period.[1] |
| Difficulty with intravenous injection | - Small and fragile tail veins in mice. | - Use an indwelling catheter to ensure successful administration.[1][2] - Consider alternative routes like retro-orbital or intraperitoneal injection if IV is not feasible.[3] |
Experimental Protocols
Standard FDG-PET/CT Imaging Protocol for Tumor-Bearing Mice
-
Animal Preparation:
-
Anesthesia and FDG Administration:
-
Uptake Period:
-
PET/CT Imaging:
-
Position the anesthetized mouse in the scanner.
-
Acquire a static PET scan for 10 minutes, followed by a CT scan for anatomical co-registration.[8]
-
Protocol for Neurological or Cardiac FDG Studies
-
Animal Preparation:
-
FDG Administration and Conscious Uptake:
-
Anesthesia and Imaging:
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Fasting Time | 8-12 hours (overnight) | [4][5] |
| Warming Temperature | 30°C | [4] |
| FDG Dose | ~100 µCi per mouse | [8] |
| Administration Volume | < 10% of total blood volume | [1][2] |
| Uptake Time (Static Scan) | 60 minutes | [4][8] |
| Optimal Uptake (Subcutaneous Tumors) | 147 ± 48 min | [6][7] |
| Optimal Uptake (Autochthonous Lymphoma) | 74 ± 31 min | [6][7] |
| Conscious Uptake Period (Neuro/Cardiac) | 40 minutes | [1][2] |
Visualizations
Caption: Standard workflow for FDG administration and PET imaging in mice.
Caption: Troubleshooting decision tree for high background signal in FDG-PET.
Caption: Simplified signaling pathway of FDG uptake and trapping in tumor cells.
References
- 1. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 2. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of Animal Handing and Timing of 2-deoxy-2-[18F]fluoro-D-glucose PET Tumour Imaging in Mice. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 4.4.2. [18F]-fluorodeoxyglucose (FDG) PET/CT Imaging [bio-protocol.org]
- 9. Factors affecting tumor 18 F-FDG uptake in longitudinal mouse PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Addressing Low Intracellular Concentration of Glucose Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low intracellular concentrations of glucose analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the intracellular signal from my fluorescent glucose analog (e.g., 2-NBDG) unexpectedly low?
A low intracellular signal can stem from several factors, ranging from suboptimal experimental conditions to inherent cellular properties. Key areas to investigate include:
-
Experimental Protocol: Inadequate cell fasting, incorrect analog concentration, or inappropriate incubation times can significantly reduce uptake.
-
Cell Health and Viability: Stressed or unhealthy cells may exhibit reduced metabolic activity, including glucose uptake.
-
Glucose Transporter (GLUT) Expression and Activity: The abundance and functional state of glucose transporters on the cell surface are primary determinants of uptake.
-
Competition for Uptake: The presence of glucose in the assay medium will compete with the analog for transport, thereby lowering the signal.[1][2]
-
Mechanism of Uptake: While often assumed to be transporter-mediated, some fluorescent glucose analogs may enter cells through mechanisms independent of GLUTs, which could result in lower accumulation compared to radiolabeled analogs like 2-deoxy-D-glucose (2-DG).[3][4]
Q2: What are the most critical parameters to optimize for a glucose analog uptake assay?
Optimizing the following parameters is crucial for a successful glucose uptake assay:
-
Cell Fasting Duration: Cells should be starved of glucose prior to the assay to upregulate glucose transporters and maximize analog uptake.[1][5][6]
-
Glucose Analog Concentration: The concentration of the analog should be high enough to produce a detectable signal but not so high as to cause cellular toxicity or saturate the transport system.[5][6]
-
Incubation Time: The incubation period with the analog needs to be long enough for sufficient intracellular accumulation but short enough to remain in the linear range of uptake and avoid saturation.[7]
-
Serum Presence: Serum can contain growth factors and glucose that may influence glucose uptake and cell viability during fasting.[5][6]
Q3: How does the presence of serum in the culture medium affect the uptake of glucose analogs?
The presence of serum can have a dual effect. On one hand, serum contains growth factors that can stimulate glucose uptake. On the other hand, it also contains glucose, which will compete with the analog for uptake by glucose transporters.[1] For instance, one study found that the presence of 10% serum in glucose-free DMEM during a 20-minute fasting period led to higher 2-NBDG uptake.[5][6] It is essential to be consistent with the use of serum in your experiments and to report its presence.
Troubleshooting Guides
Issue: Low or No Detectable Intracellular Signal
This is one of the most common issues encountered during glucose analog uptake assays. The following troubleshooting workflow can help identify the potential cause.
Caption: Troubleshooting workflow for low glucose analog signal.
Detailed Troubleshooting Steps
-
Verify Experimental Protocol
-
Fasting: Ensure cells are fasted in glucose-free medium for an optimal duration. Fasting times can range from 15 minutes to 150 minutes depending on the cell line.[1][5][6] Prolonged fasting in the absence of serum can decrease cell viability.[5][6]
-
Analog Concentration: The optimal concentration of the glucose analog can vary between cell types. For 2-NBDG, concentrations between 100 µM and 400 µM have been reported to be effective.[5][6][7]
-
Incubation Time: Uptake can saturate over time. Test a time course (e.g., 15, 30, 45 minutes) to determine the linear range of uptake for your specific cells.[7]
-
-
Assess Cell Health and Viability
-
Perform a viability assay (e.g., Trypan Blue, CellTiter-Glo®) to confirm that the cells are healthy before and after the assay. Low viability can be caused by harsh fasting conditions or toxicity from the glucose analog itself.[5][8]
-
High concentrations of some glucose analogs, like 2-deoxyglucose (2-DG), can be cytotoxic by inhibiting glycolysis.[8][9][10]
-
-
Evaluate Glucose Transporter (GLUT) Expression and Function
-
GLUT Expression: The level of glucose transporter expression can vary significantly between cell types and can be influenced by culture conditions such as hypoxia, which is known to upregulate GLUT1.[11] If you suspect low GLUT expression, you can perform qPCR or Western blotting to assess the levels of relevant transporters (e.g., GLUT1, GLUT4).
-
GLUT Function: To confirm that the uptake is transporter-mediated, include a negative control with a GLUT inhibitor like cytochalasin B.[3][12] A significant reduction in signal in the presence of the inhibitor indicates GLUT-dependent uptake.
-
-
Consider Alternative Uptake Mechanisms
Experimental Protocols & Data
Optimized Protocol for 2-NBDG Uptake
This protocol is a general guideline and should be optimized for your specific cell line.
Caption: General experimental workflow for a glucose analog uptake assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to be in the exponential growth phase at the time of the experiment.
-
Overnight Incubation: Allow cells to adhere and grow overnight.
-
Washing: Gently wash the cells with Phosphate Buffered Saline (PBS) to remove residual medium.
-
Fasting: Incubate the cells in glucose-free culture medium for a predetermined optimal time (e.g., 20-150 minutes).[1][5][6] The medium can be supplemented with or without serum.
-
Analog Addition: Add the fluorescent glucose analog at the desired concentration.
-
Incubation: Incubate for the optimal duration determined from your time-course experiments.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader, flow cytometer, or fluorescence microscope.[5][13]
Quantitative Data Summary
The following table summarizes key quantitative parameters from the literature for 2-NBDG uptake assays.
| Cell Line | Fasting Time (minutes) | 2-NBDG Concentration (µM) | Incubation Time (minutes) | Serum Conditions | Reference |
| 4T07 (murine breast cancer) | 20-150 | 400 | 20 | With and without 10% serum | [5],[6] |
| Murine Lymphocytes | Not specified | 100 | 30 | Not specified | [7] |
| MCF10A and CA1d (breast epithelial and cancer) | Not specified | 0-300 | 10 | Not specified | [2] |
Signaling Pathways
Glucose Transport and Metabolism
Glucose analogs are designed to mimic glucose and are taken up by cells primarily through glucose transporters. Once inside, they are often phosphorylated, which traps them within the cell.
Caption: Simplified pathway of glucose analog uptake and trapping.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. atsjournals.org [atsjournals.org]
- 12. Aberrant Uptake of a Fluorescent L-Glucose Analogue (fLG) into Tumor Cells Expressing Malignant Phenotypes [jstage.jst.go.jp]
- 13. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Radiochemical Yield of Fluorinated Glucose Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated glucose tracers, particularly 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of [¹⁸F]FDG, presented in a question-and-answer format.
Issue: Low Radiochemical Yield (RCY)
A consistently high and reproducible radiochemical yield is crucial for the routine production of [¹⁸F]FDG.[1] Low yields can be attributed to several factors throughout the synthesis process.
Question: My radiochemical yield is lower than expected. What are the most common causes?
Answer: Low radiochemical yield is a frequent issue with several potential root causes. The most critical factors to investigate are:
-
Presence of Water: The nucleophilic substitution reaction is highly sensitive to water. Inefficient azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex is a primary cause of low yield.[2]
-
Precursor Quality: The purity and stability of the mannose triflate precursor are critical. Degradation of the precursor will lead to reduced yields.[3]
-
Inefficient [¹⁸F]Fluoride Trapping and Elution: Issues with the anion exchange cartridge (e.g., QMA Sep-Pak) can result in incomplete trapping of the [¹⁸F]fluoride from the target water or inefficient elution into the reaction vessel.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time during the nucleophilic substitution step can significantly impact the efficiency of the fluorination.[5]
-
Issues with Reagents: The quality and handling of reagents, such as the phase transfer catalyst (Kryptofix K222 or tetrabutylammonium (B224687) salts) and the base (potassium carbonate), are important for the reaction's success.[2][4]
Question: How can I troubleshoot low yield related to the drying step?
Answer: To troubleshoot issues with the azeotropic drying step, consider the following:
-
Optimize Drying Parameters: In your automated synthesis module, ensure that the drying temperature (typically 85-120°C) and duration are sufficient to remove all residual water.[6] Multiple azeotropic distillations with anhydrous acetonitrile (B52724) are often necessary.[4]
-
Inert Gas Flow: A steady and dry stream of inert gas (nitrogen or argon) is essential to carry away the water/acetonitrile azeotrope. Verify the gas flow rate and ensure the gas is of high purity with low moisture content.[4]
-
System Leaks: Meticulously check the synthesis module for any leaks that could introduce atmospheric moisture into the reaction vessel.
Question: What should I check if I suspect a problem with my mannose triflate precursor?
Answer: If you suspect the mannose triflate precursor is the cause of low yield, take the following steps:
-
Storage: Confirm that the precursor has been stored under the recommended conditions (cool, dry, and protected from light) to prevent degradation.[3]
-
Quality: If possible, use a new batch of precursor from a reputable supplier to see if the yield improves.
-
Amount: While using an adequate amount of precursor is necessary, excessive amounts do not necessarily increase the yield and can complicate the purification process.
Issue: Impurities in the Final Product
The purity of the final [¹⁸F]FDG product is critical for its safe use in clinical and research applications. Several potential impurities can arise during the synthesis.
Question: What are the common chemical and radiochemical impurities in [¹⁸F]FDG, and how can they be minimized?
Answer: Common impurities and strategies for their mitigation include:
-
Unreacted [¹⁸F]Fluoride: This is the most common radiochemical impurity. Its presence usually indicates an inefficient fluorination reaction. To minimize it, ensure optimal drying, high-quality reagents, and appropriate reaction conditions. The final purification train, typically including an alumina (B75360) Sep-Pak, is designed to remove any remaining free [¹⁸F]fluoride.[7]
-
Partially Hydrolyzed or Unhydrolyzed Acetylated Intermediates: If the hydrolysis step is incomplete, acetylated forms of [¹⁸F]FDG will remain. Ensure the correct concentration of the hydrolysis reagent (HCl or NaOH) and appropriate reaction time and temperature. A C18 reverse-phase cartridge is used during purification to trap these more lipophilic impurities.[7]
-
Kryptofix (K222): This phase transfer catalyst is toxic and must be removed. The purification process, often employing a cation exchange cartridge (SCX), is designed to trap the K222 complex.[7]
-
2-chloro-2-deoxy-D-glucose (ClDG): This impurity can form if chloride ions are present and compete with fluoride (B91410) during the nucleophilic substitution.[8] Ensure high-purity reagents and target water.
-
D-mannose and D-glucose: These can be present from the hydrolysis of unreacted precursor.[8] Efficient purification is necessary to remove them.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for [¹⁸F]FDG synthesis?
A1: The most widely used method is nucleophilic substitution, which generally provides higher yields and shorter synthesis times compared to the older electrophilic fluorination method.[2] This process involves the reaction of no-carrier-added [¹⁸F]fluoride with a mannose triflate precursor, followed by hydrolysis to remove protecting groups.[4]
Q2: Why is mannose triflate used as the precursor instead of a glucose derivative?
A2: The nucleophilic substitution reaction proceeds via an S_N2 mechanism, which involves an inversion of stereochemistry at the reaction center (the C-2 position). Starting with a mannose precursor (where the leaving group at C-2 is in the axial position) results in the desired glucose product (with the [¹⁸F]fluoride in the equatorial position).
Q3: What is the role of Kryptofix 222?
A3: Kryptofix 222 is a cryptand that acts as a phase transfer catalyst. It encapsulates the potassium ion (K⁺), which is the counter-ion for the [¹⁸F]fluoride, making the fluoride ion "naked" and more nucleophilic (reactive) in the aprotic solvent (acetonitrile).[4] Tetrabutylammonium (TBA) salts can also be used for this purpose.[2]
Q4: What is the difference between acid and base hydrolysis?
A4: Both methods are used to remove the acetyl protecting groups from the fluorinated intermediate.
-
Acid Hydrolysis: Typically uses hydrochloric acid (HCl) at elevated temperatures and may require longer reaction times.[4]
-
Base Hydrolysis: Commonly uses sodium hydroxide (B78521) (NaOH) and can often be performed at room temperature with shorter reaction times.[4] Base hydrolysis is more commonly used in modern automated synthesis modules.
Q5: How does the purification of [¹⁸F]FDG work?
A5: Purification is typically achieved using a series of solid-phase extraction (SPE) cartridges. A common sequence includes:
-
C18 (Reverse-Phase) Cartridge: To trap the acetylated, non-polar intermediate, allowing the more polar [¹⁸F]FDG to pass through after hydrolysis.[7]
-
Cation Exchange (SCX) Cartridge: To remove the positively charged Kryptofix/K⁺ complex.[7]
-
Alumina (Al₂O₃) Cartridge: To remove unreacted [¹⁸F]fluoride.[7]
Data Presentation
Table 1: Factors Influencing Radiochemical Yield (RCY) of [¹⁸F]FDG
| Parameter | Condition | Effect on RCY | Reference(s) |
| Reaction Temperature | Sub-optimal (e.g., < 80°C) | Decreased fluorination efficiency | [5] |
| Optimal (e.g., 80-125°C) | High fluorination efficiency | [5] | |
| Excessive (e.g., > 130°C) | Potential for reagent degradation | [6] | |
| Reaction Time | Too short | Incomplete reaction | [5] |
| Optimal (e.g., 5-15 min) | High yield | [9] | |
| Too long | No significant increase, potential side reactions | [10] | |
| Precursor Amount | Insufficient | Low yield due to limiting reagent | [9] |
| Optimal (e.g., 15-30 mg) | High, reproducible yield | [9] | |
| Excessive | No significant yield increase, complicates purification | [9] | |
| Water Content | Anhydrous conditions | Essential for high yield | [2] |
| Presence of water | Significantly reduced yield | [2] | |
| Hydrolysis Method | Acid Hydrolysis | Typically yields around 30-50% | [11] |
| Base Hydrolysis | Often results in higher yields (60-85%) | [9] |
Table 2: Comparison of [¹⁸F]FDG Synthesis on Different Automated Modules
| Synthesizer Module | Typical Synthesis Time | Typical Radiochemical Yield (Decay Corrected) | Reference(s) |
| GE FASTlab 2 | 22-25 minutes | 72-81% | [5] |
| Trasis AllInOne | 25-30 minutes | ~70% | |
| Sumitomo F300E | ~25 minutes | ~60% | [1] |
| Siemens CTI (CPCU) | 30-35 minutes (base hydrolysis) | 60-65% | [11] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]FDG via Nucleophilic Substitution (General Protocol)
This protocol outlines the general steps for the automated synthesis of [¹⁸F]FDG. Specific parameters may vary depending on the automated synthesizer used.
-
[¹⁸F]Fluoride Trapping and Elution:
-
The [¹⁸F]fluoride in [¹⁸O]water from the cyclotron is passed through a pre-conditioned quaternary methylammonium (B1206745) (QMA) anion exchange cartridge to trap the [¹⁸F]fluoride.[4]
-
The [¹⁸O]water is recovered.
-
The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in an acetonitrile/water mixture.[5]
-
-
Azeotropic Drying:
-
The solvent is evaporated from the reaction vessel at elevated temperature (e.g., 110-120°C) under a stream of dry nitrogen or argon to remove water.[9]
-
This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile to ensure anhydrous conditions.
-
-
Radiolabeling Reaction:
-
Hydrolysis:
-
Purification using Solid-Phase Extraction (SPE):
-
The crude reaction mixture is passed through a series of SPE cartridges. A typical arrangement is:
-
The purified [¹⁸F]FDG is eluted from the cartridge train with sterile water or a buffered saline solution.
-
-
Final Formulation:
-
The purified [¹⁸F]FDG solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.
-
Mandatory Visualization
Caption: Automated synthesis workflow for [¹⁸F]FDG production.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 18F-FDG using improved single-pot acid hydrolysis process [inis.iaea.org]
- 3. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of factors with potential influence on [18F]FDG radiochemical synthesis yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 2-Deoxy-2-fluoro-D-glucose-¹³C₆ as a Superior Tool for Glucose Probe Studies
A Comparative Guide for Researchers in Metabolic and Drug Development
In the intricate landscape of metabolic research, accurately quantifying glucose uptake is paramount for understanding disease pathology and developing targeted therapeutics. While various glucose analogs serve as probes, the methodologies for their detection and quantification significantly impact experimental accuracy and scope. This guide provides an objective comparison of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆) in its role facilitating mass spectrometry-based glucose uptake assays against traditional radiometric methods and broader metabolic flux analysis.
Introduction to Glucose Probes
The foundational probe, 2-Deoxy-D-glucose (2-DG) and its fluorinated analog, 2-Deoxy-2-fluoro-D-glucose (2-FDG), are widely adopted glucose mimetics. Transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase, they are metabolically trapped as 2-DG-6-phosphate or 2-FDG-6-phosphate.[1][2] This intracellular accumulation allows them to serve as a surrogate measure of glucose uptake.[1] The key distinction lies in the method of their detection. While the radioactive isotope, ¹⁸F-FDG, is the cornerstone of Positron Emission Tomography (PET) imaging in clinical and in vivo settings, its use in vitro can be cumbersome.[3][4]
The advent of stable isotope-labeled compounds, such as 2-FDG-¹³C₆, offers a non-radioactive, mass spectrometry-based alternative. 2-FDG-¹³C₆ serves as an ideal internal standard for the precise quantification of its unlabeled counterpart, 2-FDG, enabling highly accurate and reproducible in vitro glucose uptake assays.[5][6] This approach circumvents the logistical and safety challenges of radiotracers while providing the high sensitivity and specificity of mass spectrometry.
Comparative Analysis of Glucose Probe Methodologies
The choice of a glucose probe and its corresponding analytical method depends on the experimental question, the model system, and the available instrumentation. Here, we compare three prominent methodologies: mass spectrometry-based 2-FDG assays (utilizing 2-FDG-¹³C₆), radiometric ¹⁸F-FDG assays, and stable isotope tracing with [U-¹³C₆]glucose for metabolic flux analysis.
| Parameter | Mass Spectrometry (2-FDG + 2-FDG-¹³C₆) | Radiometric Assay ([¹⁸F]FDG) | Metabolic Flux Analysis ([U-¹³C₆]Glucose) |
| Primary Application | In vitro/ex vivo glucose uptake quantification | In vivo and in vitro glucose uptake quantification | In vitro/ex vivo metabolic pathway analysis |
| Detection Method | LC-MS/MS, GC-MS | PET, Gamma/Scintillation Counter | Mass Spectrometry, NMR |
| Key Advantage | High specificity, non-radioactive, accurate quantification via internal standard | High sensitivity, established clinical relevance | Traces carbon fate through entire metabolic networks |
| Primary Output | Absolute concentration of 2-FDG-6-P | Radioactivity count (e.g., SUV, CPM) | Mass isotopomer distribution, metabolic fluxes |
| Limitations | Requires cell lysis, not for in vivo imaging | Radioactive material handling, short half-life of ¹⁸F | Does not measure uptake directly, complex data analysis |
| Internal Standard | 2-FDG-¹³C₆ | Not typically used | N/A |
Signaling & Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for selecting and implementing the appropriate methodology.
Glucose Probe Metabolic Fate
The following diagram illustrates how glucose and its analogs, 2-FDG and 2-FDG-¹³C₆, are processed upon entering the cell. Both are transported and phosphorylated, but their inability to be further metabolized leads to their intracellular accumulation, which is the principle behind their use as uptake probes.
Experimental Workflow: LC-MS Based 2-FDG Uptake Assay
The use of 2-FDG-¹³C₆ as an internal standard is central to the LC-MS workflow. It is added after cell lysis but before sample processing to account for any metabolite loss during extraction and derivatization, ensuring highly accurate quantification of the biologically incorporated 2-FDG.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in this guide.
Protocol 1: Cell-Based 2-FDG Uptake Assay using LC-MS
This protocol describes a method to quantify glucose uptake in cultured cells using 2-FDG as a probe and 2-FDG-¹³C₆ as an internal standard.
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma) in 12-well plates and culture until they reach approximately 80% confluency.
-
Starvation and Treatment: Wash cells twice with warm PBS. Pre-incubate cells in glucose-free DMEM for 1 hour. If testing compounds, add them during this step.
-
2-FDG Incubation: Add glucose-free DMEM containing a known concentration of 2-FDG (e.g., 100 µM) to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Termination and Lysis: Terminate uptake by aspirating the medium and washing the cells three times with ice-cold PBS. Add 200 µL of ice-cold 80% methanol (B129727) to each well to lyse the cells and precipitate proteins.
-
Internal Standard Spiking: Add a known amount of 2-FDG-¹³C₆ solution (to serve as the internal standard) to each lysate.
-
Metabolite Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at >12,000g for 10 minutes at 4°C.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the mass transitions for both 2-FDG-6-phosphate and its ¹³C₆-labeled internal standard.
-
Quantification: Calculate the amount of 2-FDG-6-phosphate in the original sample by comparing the peak area ratio of the endogenous 2-FDG-6-phosphate to the 2-FDG-¹³C₆-6-phosphate internal standard against a standard curve.
Protocol 2: Radiometric ¹⁸F-FDG Uptake Assay
This protocol is a standard method for measuring glucose uptake using the radioactive tracer ¹⁸F-FDG.
-
Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1.
-
¹⁸F-FDG Incubation: Add glucose-free DMEM containing ¹⁸F-FDG (e.g., 1 µCi/mL) to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Termination: Aspirate the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop uptake and remove extracellular tracer.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for 10 minutes at room temperature to lyse the cells.
-
Radioactivity Measurement: Transfer the lysate to a scintillation vial. Measure the radioactivity in a gamma counter or liquid scintillation counter.
-
Protein Normalization: Use a small aliquot of the lysate to determine the total protein concentration using a standard method (e.g., BCA assay).
-
Data Analysis: Express the results as counts per minute (CPM) per microgram of protein.
Conclusion
The validation of a glucose probe is intrinsically linked to the analytical method used for its detection. While ¹⁸F-FDG remains the gold standard for in vivo PET imaging, its utility for high-throughput in vitro screening is limited. The combination of 2-FDG as the glucose uptake probe and 2-FDG-¹³C₆ as an internal standard provides a robust, non-radioactive, and highly accurate platform for mass spectrometry-based quantification. This method offers superior specificity and reliability for in vitro studies, making it an invaluable tool for academic research and drug development professionals seeking to precisely dissect the mechanisms of glucose metabolism and identify novel therapeutic agents.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ligandtracer.com [ligandtracer.com]
- 5. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of 2-Deoxy-2-fluoro-D-glucose-13C6 and U-13C6-glucose for Metabolomics Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics, stable isotope tracers are indispensable tools for elucidating the complexities of metabolic pathways. Among the most utilized tracers for interrogating glucose metabolism are U-13C6-glucose and its fluorinated analog, 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6). While both serve as powerful probes, their distinct biochemical fates dictate their suitability for different research questions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.
Core Principles and Metabolic Fates
U-13C6-glucose: The Comprehensive Metabolic Mapper
Uniformly labeled [U-13C6]-glucose is a cornerstone of metabolic flux analysis (MFA), a technique used to create a detailed map of a cell's metabolic state.[1][2] In this tracer, all six carbon atoms of the glucose molecule are replaced with the stable isotope 13C. This uniform labeling allows researchers to track the entire carbon backbone of glucose as it journeys through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative activities of these interconnected pathways can be quantified.[5]
This compound: The Glucose Uptake and Hexokinase Activity Probe
2-FDG-13C6 is a labeled analog of glucose where a hydroxyl group at the second carbon is replaced by a fluorine atom, and all six carbons are labeled with 13C. This structural modification has a profound impact on its metabolism. Like glucose, 2-FDG-13C6 is transported into cells via glucose transporters (GLUTs) and is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-FDG-13C6 to form 2-FDG-13C6-6-phosphate. However, this phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in glycolysis.[6] Consequently, 2-FDG-13C6-6-phosphate is effectively trapped within the cell. This metabolic trapping is the principle behind the widespread use of its radio-labeled counterpart, [18F]FDG, in positron emission tomography (PET) to visualize glucose uptake in tissues, particularly in oncology.[7][8] In a metabolomics context, 2-FDG-13C6 primarily provides a quantitative measure of glucose transport and hexokinase activity.
Performance Comparison: Quantitative Data
The choice between U-13C6-glucose and 2-FDG-13C6 hinges on the specific metabolic pathway under investigation. The following tables summarize the expected quantitative data from a hypothetical stable isotope tracing experiment in a cancer cell line known for high glucose uptake and glycolysis (the Warburg effect).
Table 1: Expected Mass Isotopomer Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates after Labeling with U-13C6-glucose.
| Metabolite | Mass Shift (M+) | Expected Fractional Abundance (%) | Pathway Insight |
| Glucose-6-phosphate | M+6 | >95% | Tracer uptake and phosphorylation |
| Fructose-6-phosphate | M+6 | >95% | Glycolysis |
| 3-Phosphoglycerate | M+3 | High | Glycolysis |
| Pyruvate | M+3 | High | Glycolysis |
| Lactate | M+3 | High | Fermentation |
| Citrate | M+2, M+3, M+4, M+5, M+6 | Varies | TCA cycle activity |
| α-Ketoglutarate | M+2, M+3, M+4, M+5 | Varies | TCA cycle activity |
| Malate | M+2, M+3, M+4 | Varies | TCA cycle activity |
| Ribose-5-phosphate | M+5 | Varies | Pentose Phosphate Pathway |
Data is hypothetical and representative of expected results from a typical cancer cell line exhibiting high glycolytic activity.
Table 2: Expected Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with this compound.
| Metabolite | Mass Shift (M+) | Expected Fractional Abundance (%) | Pathway Insight |
| 2-FDG-13C6 | M+6 | High (intracellular) | Glucose transport |
| 2-FDG-13C6-6-phosphate | M+6 | High | Hexokinase activity |
| Glucose-6-phosphate | M+0 | ~100% | No contribution from tracer |
| Pyruvate | M+0 | ~100% | No contribution from tracer |
| Lactate | M+0 | ~100% | No contribution from tracer |
| Citrate | M+0 | ~100% | No contribution from tracer |
Data is hypothetical and based on the known metabolic fate of 2-FDG.
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality and reproducible data in stable isotope tracing studies.
Protocol 1: U-13C6-glucose Metabolic Flux Analysis
This protocol is adapted from established methods for 13C-MFA in mammalian cells.[3]
1. Cell Culture and Labeling:
-
Culture cells in a standard growth medium (e.g., DMEM) to the desired confluency.
-
To initiate the labeling experiment, replace the standard medium with a medium containing U-13C6-glucose at the same concentration as the unlabeled glucose in the standard medium.
-
Incubate the cells for a predetermined time to achieve isotopic steady state. This duration can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
-
For LC-MS/MS analysis, reconstitute the dried metabolites in a suitable solvent.
-
Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions of the metabolites of interest.
Protocol 2: 2-FDG-13C6 Glucose Uptake and Phosphorylation Assay
This protocol is a proposed method for quantifying 2-FDG-13C6 uptake and phosphorylation using LC-MS/MS.
1. Cell Culture and Labeling:
-
Culture cells as described in Protocol 1.
-
Replace the standard medium with a medium containing 2-FDG-13C6 for a shorter duration, typically 15-60 minutes, to capture the initial uptake and phosphorylation events.
2. Metabolite Extraction:
-
Follow the same quenching and extraction procedure as described in Protocol 1 to collect the intracellular metabolites.
3. Sample Analysis by LC-MS/MS:
-
Dry and reconstitute the metabolite extract.
-
Perform targeted LC-MS/MS analysis to specifically quantify the intracellular concentrations of 2-FDG-13C6 (M+6) and 2-FDG-13C6-6-phosphate (M+6).
-
The ratio of intracellular 2-FDG-13C6-6-phosphate to total intracellular 2-FDG-13C6 can be used as a measure of hexokinase activity relative to glucose transport.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic fates of each tracer and the experimental workflows.
Caption: Metabolic fate of U-13C6-glucose.
Caption: Metabolic fate of 2-FDG-13C6.
Caption: Comparative experimental workflows.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and U-13C6-glucose is fundamentally driven by the research question.
-
U-13C6-glucose is the tracer of choice for a comprehensive, systems-level analysis of central carbon metabolism. It provides a dynamic view of how cells utilize glucose to fuel various biosynthetic and bioenergetic pathways. It is ideal for studies aiming to understand metabolic reprogramming in diseases like cancer or in response to therapeutic interventions.
-
2-FDG-13C6 is a highly specific tool for measuring the initial steps of glucose metabolism: transport and phosphorylation. Its application is particularly valuable for studies focused on understanding the regulation of glucose uptake, for screening compounds that target glucose transport or hexokinase activity, and for validating findings from [18F]FDG-PET imaging at a molecular level.
By understanding the distinct advantages and limitations of each tracer, researchers can design more informative experiments that yield deeper insights into the complex and dynamic nature of cellular metabolism.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Label-Free Proteomic Data Acquisition [protocols.io]
- 7. Quantification of glucose transport and phosphorylation in human skeletal muscle using FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated 2-Deoxy-D-Glucose Analogs: A Comparative Analysis in Oncology Research
In the landscape of cancer therapeutics, targeting the metabolic reprogramming of tumor cells, famously known as the Warburg effect, has emerged as a promising strategy.[1] The glucose analog 2-deoxy-D-glucose (2-DG) has been a forerunner in this area, acting as a competitive inhibitor of glycolysis.[1][2] By mimicking glucose, 2-DG is transported into cancer cells and phosphorylated by hexokinase, but its product, 2-DG-6-phosphate, cannot be further metabolized, leading to the inhibition of glycolysis, depletion of ATP, and ultimately, cell death.[1][3][4] To enhance the therapeutic potential of this metabolic inhibitor, researchers have synthesized and investigated a series of halogenated 2-DG analogs. This guide provides a comparative analysis of these analogs, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential use in cancer research.
Comparative Efficacy of Halogenated 2-DG Analogs
The primary focus of comparative studies has been on 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG). Experimental data consistently demonstrates that the potency of these analogs is inversely related to the size of the halogen substituent. 2-FG, in particular, has been identified as a more potent inhibitor of glycolysis and a more effective cytotoxic agent against hypoxic tumor cells than the parent compound, 2-DG.[5][6]
Quantitative Performance Data
The following table summarizes the key performance metrics of halogenated 2-DG analogs based on in silico and in vitro studies. The data highlights the superior binding affinity and glycolytic inhibition of the fluorine-substituted analog.
| Parameter | 2-fluoro-2-deoxy-D-glucose (2-FG) | 2-chloro-2-deoxy-D-glucose (2-CG) | 2-bromo-2-deoxy-D-glucose (2-BG) | Reference |
| Binding Affinity to Hexokinase I | Highest among analogs | Intermediate | Lowest | [5] |
| Glycolysis Inhibition (ID50 for Lactate) | 1 mM | 6 mM | > 6 mM | [5] |
| Cytotoxicity in Hypoxic Cells | More potent than 2-DG and other halogenated analogs | Less potent than 2-FG | Least potent | [5] |
Binding affinity ranking is as follows: D-glucose > 2-FG > 2-DG > 2-CG > 2-BG.[5][7]
Mechanism of Action: Glycolysis Inhibition
The primary mechanism by which halogenated 2-DG analogs exert their anti-cancer effects is through the competitive inhibition of glycolysis. This multi-step process disrupts the primary energy production pathway in highly glycolytic cancer cells.
-
Cellular Uptake: Like glucose, the analogs are transported into the cell primarily through glucose transporters (GLUTs).[3]
-
Phosphorylation: Inside the cell, hexokinase (HK) phosphorylates the analog at the 6th carbon position.[1][3]
-
Metabolic Blockade: The resulting 6-phosphorylated analog cannot be isomerized by phosphoglucose (B3042753) isomerase (PGI), the next enzyme in the glycolytic pathway.[1][3]
-
Enzyme Inhibition: The intracellular accumulation of the phosphorylated analog leads to feedback inhibition of hexokinase.[1][3] This dual blockade effectively shuts down the glycolytic flux.
-
Cellular Consequences: The inhibition of glycolysis leads to a rapid depletion of ATP, induction of oxidative stress, and can trigger programmed cell death, or apoptosis.[1][3][8] While 2-DG is also known to interfere with N-linked glycosylation, causing endoplasmic reticulum (ER) stress, 2-FG is a more specific and potent inhibitor of glycolysis.[6]
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Data for ¹³C₆-Glucose Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of mass spectrometry data is paramount for reliable insights into cellular metabolism. This guide provides a comprehensive comparison of methodologies for validating data from ¹³C₆-glucose tracing experiments, complete with detailed experimental protocols and supporting data.
Stable isotope tracing using uniformly labeled ¹³C₆-glucose is a powerful technique to elucidate the intricate workings of metabolic pathways. However, the complexity of the resulting data necessitates rigorous validation to ensure accuracy and reproducibility. This guide outlines key validation steps, compares common analytical platforms, and provides standardized protocols to aid in the robust analysis of ¹³C-labeled metabolites.
Experimental and Analytical Validation
A successful ¹³C metabolic flux analysis hinges on a well-designed experimental protocol and a validated analytical method. Key aspects of validation include assessing the accuracy, precision, sensitivity, and linearity of the measurement process.
Experimental Workflow
The general workflow for analyzing ¹³C₆-glucose metabolites involves several critical stages, from sample preparation to data analysis. A robust and reproducible protocol is essential for obtaining accurate and reliable results.
Comparison of Mass Spectrometry Platforms
Several mass spectrometry-based methods are employed for the analysis of ¹³C-labeled metabolites, each with its own advantages and limitations. The choice of platform can significantly impact the precision and accuracy of the results.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Liquid Chromatography-Isotope Ratio MS (LC-IRMS) |
| Sample Derivatization | Required, can be labor-intensive[1][2] | Often not required[2] | Not required[1][2] |
| Precision | Good | High | Very High[1] |
| Accuracy | Good, but can be affected by derivatization | High, especially with isotope dilution[3][4] | Excellent[1] |
| Sensitivity | High | Very High[4] | High |
| Throughput | Lower due to sample preparation[3] | High, amenable to automation[5] | Moderate |
| Information | Mass isotopomer distributions | Mass isotopomer distributions, fragmentation patterns | Bulk ¹³C enrichment[1] |
This table summarizes general characteristics. Performance can vary based on the specific instrument and method.
A study comparing LC/IRMS with GC/MS for the analysis of [U-¹³C₆]glucose in human plasma found that LC/IRMS offered the best performance with high precision and required minimal sample preparation.[1] Isotope-dilution liquid chromatography/mass spectrometry (ID-UPLC-MRM) has also been shown to be a rapid, highly specific, sensitive, accurate, and precise method for measuring plasma glucose levels.[3][4]
Detailed Experimental Protocols
The following protocols are generalized from established methods and should be optimized for specific experimental conditions.
Protocol 1: Metabolite Extraction from Adherent Cells
-
Culture Labeling: Culture cells in media containing ¹³C₆-glucose for a specified duration to achieve isotopic steady state.[6]
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7] Immediately add pre-chilled 80% methanol (B129727) (-80°C) to quench metabolic activity.[7]
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[7]
-
Protein Precipitation: Vortex the samples and incubate on ice for 20 minutes to precipitate proteins.[7]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.[7]
Protocol 2: Metabolite Extraction from Tissue Samples
-
Sample Preparation: Weigh a frozen tissue sample (typically 20-50 mg).[7]
-
Homogenization: Add pre-chilled 80% methanol and homogenize the tissue using a bead beater or other appropriate homogenizer.[7]
-
Protein Precipitation and Centrifugation: Follow steps 4-6 from the cell culture protocol.[7]
Data Validation and Analysis
Accurate data analysis is crucial for meaningful interpretation of ¹³C tracing experiments.
-
Peak Integration: Utilize software such as Tracefinder for targeted data evaluation and peak area integration.[8]
-
Correction for Natural Isotope Abundance: It is critical to correct for the natural abundance of ¹³C and other isotopes to accurately determine the extent of labeling from the tracer.[9] Software like AccuCor, an open-source R-based algorithm, can be used for this purpose.[8] Subtracting the mass distribution vector (MDV) of an unlabeled sample from a labeled sample is not a valid method for this correction.[9]
-
Quality Control: A quality control protocol can involve the use of a metabolite containing a unique element (e.g., selenium) to assess instrument performance and in vivo synthesized isotopically enriched standards to validate the accuracy of carbon isotopologue distributions.[8]
Key Metabolic Pathways in ¹³C₆-Glucose Tracing
The following diagrams illustrate the flow of ¹³C atoms from glucose through central carbon metabolism.
References
- 1. Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid (13)C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-Deoxy-2-fluoro-D-glucose (2-FDG) vs. 2-deoxy-D-glucose (2-DG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Deoxy-2-fluoro-D-glucose (2-FDG) and 2-deoxy-D-glucose (2-DG), two glucose analogs with significant applications in cancer research and therapy. By examining their mechanisms of action, performance in experimental settings, and the methodologies used for their evaluation, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs.
Executive Summary
2-FDG and 2-DG are both glucose mimics that are taken up by cells via glucose transporters. Once inside the cell, they are phosphorylated by hexokinase, leading to their intracellular trapping and the inhibition of glycolysis. However, key structural and mechanistic differences lead to distinct biological activities and applications. Notably, 2-FDG is a more potent and specific inhibitor of glycolysis, while 2-DG exhibits a broader and more complex mechanism of action that includes the disruption of N-linked glycosylation.[1] This distinction is particularly relevant in the context of cancer therapy, where their efficacy can be influenced by the tumor microenvironment, especially oxygen levels.
Data Presentation
The following tables summarize key quantitative data comparing the performance of 2-FDG and 2-DG.
Table 1: Hexokinase Kinetic Parameters
This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for hexokinase I and II with glucose, 2-DG, and 2-FDG as substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (mM) | Vmax (relative to Glucose) |
| D-Glucose | Hexokinase I | 0.03 | 1.00 |
| Hexokinase II | 0.12 | 1.00 | |
| 2-deoxy-D-glucose (2-DG) | Hexokinase I | 0.30 | 0.45 |
| Hexokinase II | 1.40 | 0.60 | |
| 2-Deoxy-2-fluoro-D-glucose (2-FDG) | Hexokinase I | 0.14 | 0.90 |
| Hexokinase II | 0.28 | 1.10 |
Source: Adapted from a study on kinetic characterization of hexokinase isoenzymes from glioma cells.
Table 2: Inhibition of Lactate (B86563) Production in HeLa Cells
This table shows the percentage decrease in lactate production, a surrogate marker for glycolysis, in HeLa cells treated with 2-DG and 2-FDG under normoxic and hypoxic conditions.
| Concentration (mM) | Condition | % Lactate Production vs. 2-DG (Normalized to 2-DG as 100%) |
| 2.5 | Normoxia | 74.5% |
| Hypoxia | Significantly lower than 2-DG | |
| 5 | Normoxia | 54.9% |
| Hypoxia | Significantly lower than 2-DG | |
| 10 | Normoxia | 42.8% |
| Hypoxia | Significantly lower than 2-DG | |
| 20 | Normoxia | 52.4% |
| Hypoxia | No significant difference |
Source: Adapted from a study on the effects of non-radioactive 2-FDG in HeLa cells.[2][3][4][5]
Table 3: Cytotoxicity (IC50) Values
While the literature indicates that 2-FDG generally exhibits greater cytotoxicity than 2-DG, especially under hypoxic conditions, a direct comparative study providing IC50 values for both compounds in HeLa and MDA-MB-231 cells under both normoxic and hypoxic conditions was not identified in the conducted search. One study reported the IC50 for 2-DG in MDA-MB-231 cells after 48 hours of treatment.
| Compound | Cell Line | Condition | IC50 (mM) |
| 2-deoxy-D-glucose (2-DG) | MDA-MB-231 | Not Specified | ~5 |
Source: Adapted from a study on the antiproliferative action of 2-DG in breast cancer cells.
Mechanisms of Action
The differential effects of 2-FDG and 2-DG stem from their distinct molecular interactions following cellular uptake.
Glycolysis Inhibition
Both molecules are transported into the cell by glucose transporters (GLUTs) and are substrates for hexokinase, which phosphorylates them to 2-FDG-6-phosphate and 2-DG-6-phosphate, respectively. These phosphorylated forms cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to their accumulation and the inhibition of glycolysis. Due to its closer structural similarity to glucose, 2-FDG is a more potent inhibitor of hexokinase than 2-DG.[1][6]
Inhibition of N-linked Glycosylation
A key differentiator is the ability of 2-DG to interfere with N-linked glycosylation, a crucial process for protein folding and function.[1] This is attributed to the structural similarity of 2-DG to mannose. This interference can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[7] In contrast, 2-FDG has a much weaker effect on N-linked glycosylation.[1] This secondary mechanism of 2-DG contributes to its cytotoxicity, particularly under normoxic conditions where cells are less reliant on glycolysis.[7]
Mandatory Visualizations
Caption: Inhibition of glycolysis by 2-DG and 2-FDG.
Caption: Key experimental workflows for comparing 2-DG and 2-FDG.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Cellular Uptake Assay using Radiolabeled Glucose Analogs
This protocol details the measurement of cellular uptake of 2-DG or 2-FDG using a radiolabeled tracer (e.g., [3H]-2-DG).
Materials:
-
Adherent cells (e.g., HeLa, MDA-MB-231)
-
24-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose)
-
Glucose-free HEPES buffer (pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed adherent cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm glucose-free HEPES buffer.
-
Uptake Initiation: Add the radiolabeled glucose analog (e.g., 1 µCi/mL [3H]-2-DG in glucose-free HEPES buffer) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells to determine the rate of uptake.
Protocol 2: Colorimetric Lactate Production Assay
This protocol describes the measurement of lactate secreted into the cell culture medium as an indicator of glycolytic activity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Culture medium
-
2-DG and 2-FDG
-
Commercial colorimetric lactate assay kit (or individual reagents: Lactate Dehydrogenase, NAD+, and a colorimetric probe)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of 2-DG or 2-FDG for a specified duration (e.g., 24 hours). Include untreated control wells.
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Assay Preparation: Prepare the lactate standard curve according to the kit manufacturer's instructions.
-
Reaction Setup: In a new 96-well plate, add the collected supernatant and the lactate standards to separate wells.
-
Reagent Addition: Add the reaction mix (containing lactate dehydrogenase, NAD+, and the colorimetric probe) to all wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the lactate concentration in each sample by comparing its absorbance to the standard curve. Normalize the lactate concentration to the cell number or protein content of the corresponding well.
Protocol 3: Western Blot for ER Stress Markers
This protocol outlines the detection of key ER stress-associated proteins, such as GRP78 (BiP) and CHOP (GADD153), by Western blotting to assess the induction of the unfolded protein response.
Materials:
-
Cells treated with 2-DG or a vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the ER stress markers to the loading control.
Conclusion
The choice between 2-FDG and 2-DG depends on the specific research question. For studies focused on the targeted and potent inhibition of glycolysis, 2-FDG is the superior choice. Its high specificity makes it an excellent tool for investigating the effects of glycolytic blockade. For researchers interested in a broader anti-cancer agent with a multi-faceted mechanism that includes the induction of ER stress through the inhibition of N-linked glycosylation, 2-DG presents a compelling alternative. This is particularly relevant for targeting cancer cells under normoxic conditions where the reliance on glycolysis may be less pronounced. The provided experimental protocols offer a starting point for the direct comparison of these two important glucose analogs in various cellular contexts.
References
- 1. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]
- 4. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of ¹³C₆-Glucose Quantification by UPLC-MRM
The quantification of ¹³C₆-glucose, a stable isotope-labeled form of glucose, is pivotal for researchers and drug development professionals investigating metabolic pathways. This guide provides an objective comparison of the performance of Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring (UPLC-MRM) mass spectrometry with other analytical techniques, supported by experimental data.
An isotope-dilution UPLC-MRM assay offers a highly specific and sensitive method for rapidly quantifying glucose in various biological samples, including whole blood, plasma, and serum.[1] This technique has been validated against standard reference materials from the National Institute of Standards and Technology (NIST).[1][2]
Performance of the UPLC-MRM Method
The UPLC-MRM method for ¹³C₆-glucose quantification has demonstrated high accuracy and precision, making it a reliable reference measurement procedure. The assay has a broad dynamic range and linearity, suitable for measuring both normal and diabetic blood glucose levels.[1][2] The uncertainty levels of this method are comparable to the NIST's definitive method using isotope-dilution gas chromatography-mass spectrometry (ID-GC/MS), at less than 1%.[1][2]
Table 1: Performance Characteristics of the UPLC-MRM Method for Glucose Quantification
| Performance Metric | Result | Source |
| Accuracy (vs. NIST SRM) | Average bias of 0.67% (<1% deviation from certified values) | [1] |
| Intra-assay Precision (CV) | < 1% | [1] |
| Inter-assay Precision (CV) | < 1% | [1] |
| Linearity (Correlation Coefficient) | > 0.99 | [1] |
| Analysis Time | < 15 minutes from blood withdrawal to results | [1] |
Comparison with Alternative Methods
While UPLC-MRM is a robust technique, other methods are also employed for ¹³C₆-glucose quantification. The most common alternative is Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Comparison of UPLC-MRM and GC-MS for ¹³C₆-Glucose Quantification
| Feature | UPLC-MRM | GC-MS |
| Sample Preparation | Simple protein precipitation. No derivatization required.[1] | Requires extensive sample preparation, including chemical derivatization.[1][3] |
| Analysis Time | Rapid, with inject-to-inject cycle times as short as 4 minutes.[1] | Time-consuming, often taking several days to complete.[1] |
| Accuracy & Precision | High accuracy and precision, comparable to the NIST definitive method.[1][2] | Considered a definitive method by NIST, with high accuracy and precision.[1] |
| Throughput | High-throughput capabilities. | Lower throughput due to longer analysis times and complex sample preparation. |
Another emerging technique is Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS), which shows promise for high precision measurements with minimal sample preparation.[3]
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a summary of a validated UPLC-MRM protocol.
Sample Preparation
-
A 10 μl aliquot of the biological sample (whole blood, plasma, or serum) is mixed with 90 μl of an internal standard solution containing ¹³C₆-glucose in water.[1]
-
Proteins and other large molecules are precipitated by adding 300 μl of acetonitrile, mixing thoroughly, and allowing the sample to sit at room temperature for 10 minutes.[1]
-
The sample is centrifuged at 15,000 × g for 5 minutes to separate the supernatant containing glucose from the precipitate.[1]
-
The resulting supernatant is transferred to a 96-well plate for analysis.[1]
UPLC-MRM Analysis
-
UPLC System: Waters Acquity UPLC System
-
Column: Waters Acquity BEH Amide column (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase: Acetonitrile and water with ammonium (B1175870) acetate
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 μl
-
Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer
-
Ionization Mode: Negative ion electrospray ionization (ESI)
-
MRM Transitions:
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MRM quantification of ¹³C₆-glucose.
Caption: Workflow for ¹³C₆-glucose quantification by UPLC-MRM.
References
- 1. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Rapid (13)C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. Performance and System Validation of a New Cellular-Enabled Blood Glucose Monitoring System Using a New Standard Reference Measurement Procedure of Isotope Dilution UPLC-MRM Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Deoxy-2-fluoro-D-glucose (2-FDG) vs. Fluorescent Glucose Analogs
For researchers, scientists, and drug development professionals navigating the landscape of glucose uptake probes, the choice between the radiolabeled gold standard, 2-Deoxy-2-fluoro-D-glucose (2-FDG), and its fluorescent counterparts is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
At the forefront of metabolic research, both 2-FDG and fluorescent glucose analogs (FGAs) serve as powerful tools to investigate the heightened glucose uptake characteristic of cancer cells and other metabolically active tissues. While 2-FDG, particularly its radioactive isotope fluorine-18 (B77423) ([¹⁸F]FDG), has long been the cornerstone of clinical and preclinical positron emission tomography (PET) imaging, FGAs offer a non-radioactive alternative amenable to a wider range of in vitro and microscopy-based applications. However, fundamental differences in their mechanisms of uptake and metabolic fate necessitate a careful evaluation of their respective strengths and limitations.
Mechanism of Action: A Tale of Two Pathways
2-Deoxy-2-fluoro-D-glucose (2-FDG) , being structurally similar to glucose, is recognized and transported into cells by glucose transporters (GLUTs).[1][2] Once inside the cell, it is phosphorylated by hexokinase to 2-FDG-6-phosphate.[1] This phosphorylated form cannot be further metabolized in the glycolytic pathway and, due to its negative charge, is trapped within the cell.[3] This intracellular accumulation is directly proportional to the rate of glucose transport and phosphorylation, providing a robust measure of cellular glucose uptake.
Fluorescent Glucose Analogs (FGAs) , such as the widely used 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), are designed to mimic glucose and are also taken up by cells.[4][5] However, the bulky fluorescent tag significantly alters the molecule's properties. While some studies suggest that FGAs are transported via GLUTs, a growing body of evidence indicates that their uptake can occur independently of these transporters.[6][7] This raises important questions about whether FGAs are always a faithful proxy for true glucose transport.[6][7] Like 2-FDG, some FGAs are phosphorylated and trapped intracellularly, but their subsequent metabolic fate can vary depending on the specific analog.
Performance Comparison: A Quantitative Look
The following tables summarize the available quantitative data comparing 2-FDG with a prominent fluorescent glucose analog, 2-NBDG. It is important to note that direct head-to-head comparisons across all metrics in a single study are limited.
| Parameter | 2-Deoxy-2-fluoro-D-glucose (2-FDG) | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) | Key Considerations |
| Primary Detection Method | Positron Emission Tomography (PET) for [¹⁸F]FDG, Gamma Counting | Fluorescence Microscopy, Flow Cytometry, Plate Readers | 2-FDG requires specialized radiological equipment, while 2-NBDG is compatible with standard laboratory instrumentation.[4][5] |
| Transport Mechanism | Primarily via Glucose Transporters (GLUTs) | Evidence for both GLUT-dependent and independent uptake | The reliance of 2-NBDG on GLUTs is debated, which may affect the interpretation of results as a direct measure of glucose transport.[6][7] |
| Metabolic Fate | Phosphorylated and trapped intracellularly as 2-FDG-6-phosphate | Can be phosphorylated and trapped, but intracellular stability and metabolism may vary. | The intracellular retention of 2-FDG is well-characterized, providing a clear endpoint for uptake measurement. |
| In Vivo Applicability | Gold standard for in vivo imaging of glucose metabolism (PET) | Limited in vivo use due to poor tissue penetration of light and potential for non-specific uptake. | [¹⁸F]FDG provides high-quality, quantitative in vivo data.[8] |
| Parameter | 2-Deoxy-2-fluoro-D-glucose (2-FDG) | 2-deoxy-D-glucose (2DG) | Key Findings |
| Glycolytic Inhibition (Lactate Production in HeLa Cells) | More potent inhibitor of glycolysis than 2DG under both normoxic and hypoxic conditions.[9] | Less potent inhibitor of glycolysis compared to 19FDG.[9] | ¹⁹FDG demonstrated significantly greater reduction in lactate (B86563) production at various concentrations compared to 2DG.[9] |
| Cytotoxicity | Generally considered less toxic than 2DG. | Can induce cytotoxicity through interference with N-linked glycosylation.[9] | The closer structural similarity of 2-FDG to glucose may account for its lower off-target effects compared to 2DG. |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glucose/analog transport and initial metabolism.
References
- 1. FDG uptake in cancer: a continuing debate [thno.org]
- 2. assaygenie.com [assaygenie.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Validation of FDG as a Functional Probe for In Vivo NMR Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-deoxy-2-[F-18]fluoro-D-glucose (FDG) as a functional probe for in vivo Nuclear Magnetic Resonance (NMR) studies. We will explore its performance in comparison to other common in vivo NMR probes, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducible and reliable study design.
Introduction to FDG as an In Vivo NMR Probe
2-deoxy-2-fluoro-D-glucose (FDG) is a glucose analog that is widely used in Positron Emission Tomography (PET) to measure glucose metabolism. In the context of in vivo NMR, the non-radioactive isotope, fluorine-19 (¹⁹F), in FDG can be directly detected. The near-absence of endogenous fluorine in biological tissues results in background-free ¹⁹F NMR images, where the signal is directly proportional to the probe's concentration. This allows for highly specific and quantitative tracking of glucose uptake and metabolism in vivo. However, the inherent challenge of a low signal-to-noise ratio (SNR) in ¹⁹F NMR necessitates careful consideration of the experimental setup.
FDG is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to FDG-6-phosphate. This initial metabolic step traps the probe intracellularly. Unlike glucose-6-phosphate, FDG-6-phosphate is a poor substrate for further glycolysis. However, ¹⁹F NMR studies have revealed that FDG can be further metabolized into other downstream products, providing deeper insights into cellular metabolism.[1]
Comparative Performance of In Vivo NMR Probes
The effectiveness of an in vivo NMR probe is determined by several key parameters, including the number of magnetically equivalent fluorine atoms, its T1 and T2 relaxation times, and the achievable in-vivo signal-to-noise ratio (SNR). The following table summarizes these quantitative metrics for FDG and other representative ¹⁹F and ¹³C-based NMR probes.
| Probe Class | Specific Probe Example | Primary Application | Key Performance Metrics | Advantages | Limitations |
| ¹⁹F Small Molecule | 2-deoxy-2-fluoro-D-glucose (FDG) | Glucose Metabolism | - Detectable ¹⁹F signal - Chemical shift sensitive to metabolic state | - Directly probes glucose uptake - Potential to trace downstream metabolites | - Lower sensitivity compared to hyperpolarized probes - Complex metabolic profile can complicate quantification |
| ¹⁹F Small Molecule | F-Quene 1 | pH Measurement | - pH-sensitive chemical shift | - Enables in vivo pH mapping | - Signal intensity dependent on local concentration and pH |
| ¹⁹F Perfluorocarbons | Perfluorooctyl Bromide (PFOB) Nanoemulsion | Cell Tracking | - High number of equivalent ¹⁹F atoms - High SNR | - Biologically inert - High signal intensity for cell tracking | - Does not provide functional information about the cells |
| ¹³C-labeled Substrates | [1-¹³C]-glucose | Metabolic Flux Analysis | - ¹³C enrichment allows tracing of metabolic pathways | - Provides detailed information on metabolic fluxes | - Requires ¹³C enrichment - Lower sensitivity than ¹H detection |
| ¹³C-labeled Substrates | [U-¹³C₆]-glucose | Metabolic Flux Analysis | - All carbons are ¹³C labeled | - Traces the fate of all carbons in glucose | - More expensive than singly labeled glucose |
Note: Relaxation times and SNR are highly dependent on the specific in-vivo environment, magnetic field strength, and imaging sequence used. The values presented here are for comparative purposes and are derived from various preclinical studies.[2]
Key Experimental Protocols
Reproducible and reliable in-vivo NMR imaging hinges on meticulously planned and executed experimental protocols. Below are detailed methodologies for in vivo FDG NMR studies and a comparative cell tracking experiment using a perfluorocarbon nanoemulsion.
Experimental Protocol 1: In Vivo FDG NMR for Monitoring Glucose Metabolism
This protocol outlines the key steps for administering FDG and its subsequent in vivo NMR detection in a mouse model to monitor brain glucose metabolism.
1. Probe Preparation and Animal Handling:
-
Probe Formulation: Prepare a sterile, injectable solution of non-radioactive FDG. The concentration should be sufficient to provide a detectable ¹⁹F signal in vivo. A dose of less than 200 mg/kg is recommended to stay within a range where uptake can be interpreted using the biochemical parameters of glucose transport enzymes.[1]
-
Animal Model: Choose an appropriate animal model for the study.
-
Animal Preparation: Anesthetize the animal and maintain its body temperature throughout the experiment. Place a cannula for intravenous administration of FDG.
2. Probe Administration and Data Acquisition:
-
FDG Administration: Infuse the FDG solution intravenously.
-
Localization Scan: Acquire a proton (¹H) anatomical reference image to identify the region of interest (e.g., the brain).
-
¹⁹F NMR Data Acquisition: Switch to the ¹⁹F channel and acquire the ¹⁹F NMR data. A 3D gradient-echo or a Rapid Acquisition with Relaxation Enhancement (RARE) sequence is commonly used.[2] Key imaging parameters to optimize include:
-
Repetition Time (TR): Should be long enough to allow for sufficient T1 relaxation of the ¹⁹F probe.
-
Echo Time (TE): Should be as short as possible to minimize T2* signal decay.
-
Flip Angle: Optimized for maximum signal based on the T1 of the probe.
-
Number of Averages: Increased to improve SNR, but this will also increase the scan time.[2]
-
3. Data Analysis:
-
Spectral Analysis: Process the acquired ¹⁹F NMR spectra to identify peaks corresponding to FDG and its metabolites (e.g., FDG-6-phosphate, FDM-6-phosphate).[1]
-
Quantification: The ¹⁹F signal can be quantified to estimate the concentration of FDG and its metabolites in the region of interest.
Experimental Protocol 2: In Vivo Cell Tracking with Perfluorocarbon Nanoemulsions
This protocol outlines the key steps for labeling cells with a perfluorocarbon (PFC) nanoemulsion and their subsequent in vivo imaging in a mouse model.[2]
1. Cell Labeling:
-
Probe Selection: Choose a suitable PFC nanoemulsion, such as PFOB.
-
Incubation: Incubate the cells with the PFC nanoemulsion in the cell culture medium for 12 to 24 hours. For non-phagocytic cells, a transfection agent may be required.[2]
-
Washing: Thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any free nanoemulsion. This is a critical step to ensure that the ¹⁹F signal originates only from the labeled cells.[2]
-
Cell Counting and Viability: Count the labeled cells and assess their viability.
2. Cell Implantation and In Vivo Imaging:
-
Cell Administration: Implant the labeled cells into the animal model.
-
¹H and ¹⁹F Imaging: Acquire both ¹H anatomical images and ¹⁹F images to visualize the location of the labeled cells.
Visualizing Key Pathways and Workflows
To better understand the processes involved in FDG-based in vivo NMR studies, the following diagrams illustrate the FDG metabolic pathway and a typical experimental workflow.
Caption: FDG uptake and metabolism as detectable by in vivo ¹⁹F NMR.
The signaling pathways that regulate glucose consumption and, consequently, FDG accumulation are complex and often upregulated in cancer. Key pathways include the PI3K/Akt and HIF-1α signaling pathways, which modulate the expression and localization of GLUT proteins and hexokinase enzymes.[3][4]
Caption: Simplified signaling pathways influencing FDG uptake.
Finally, a generalized workflow for conducting an in vivo FDG NMR experiment is presented below.
Caption: A step-by-step workflow for in vivo FDG NMR experiments.
References
- 1. 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | Metabolism-Associated Gene Signatures for FDG Avidity on PET/CT and Prognostic Validation in Hepatocellular Carcinoma [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Deoxy-2-fluoro-D-glucose-13C6
The proper disposal of 2-Deoxy-2-fluoro-D-glucose-13C6, a stable isotope-labeled compound, is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for its disposal.
A critical aspect of handling this compound is recognizing that it is labeled with Carbon-13, a stable, non-radioactive isotope.[1] Consequently, it does not necessitate the specialized handling and disposal protocols required for radioactive materials.[1] The disposal procedures are therefore aligned with those for non-hazardous chemical waste, unless local regulations or the presence of other hazardous materials in the waste stream dictate otherwise.[1]
Safety and Disposal Parameters
The following table summarizes essential information for the safe handling and disposal of this compound, based on available safety data sheets for the isotopically labeled and unlabeled compound.
| Parameter | Information | Citation |
| Chemical Nature | Solid | [2] |
| Radioactivity | Not radioactive | [1] |
| Primary Disposal Route | Approved chemical waste disposal facility | [1][2] |
| Hazard Classification | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Some suppliers classify the unlabeled compound as non-hazardous. | [3][4][5] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat, and a suitable respirator. | [2][3] |
| Accidental Release Measures | Wear appropriate PPE. Avoid breathing dust. For spills, mechanically collect the material (e.g., sweeping, shoveling) and place it in a suitable container for disposal. Prevent entry into sewers and public waters. | [3][6] |
| First Aid: Ingestion | If swallowed, rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek medical attention. | [4] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical help. | [2][3] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |
Experimental Protocol: Disposal Procedure
This protocol outlines the recommended step-by-step process for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify the waste stream containing this compound.
- Segregate this waste from radioactive materials and general laboratory trash.[1]
- If the compound is mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.
2. Personal Protective Equipment (PPE):
- Before handling the waste, ensure you are wearing the appropriate PPE, including safety glasses, gloves, and a lab coat.
3. Waste Containment:
- Place the solid this compound waste into a clearly labeled, sealed container.
- For solutions, use a labeled, leak-proof container.
- The label should clearly state "Non-hazardous chemical waste" and include the name of the compound.
4. Storage:
- Store the waste container in a designated, well-ventilated area, away from incompatible materials.
- Keep the container tightly closed.[2]
5. Disposal:
- Dispose of the waste through a licensed and approved chemical waste disposal company.[1][2]
- Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.
- Crucially, do not dispose of this compound down the drain or in regular trash. [1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
